Sco-peg8-cooh
Description
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Properties
Molecular Formula |
C28H49NO12 |
|---|---|
Molecular Weight |
591.7 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(cyclooct-2-yn-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H49NO12/c30-27(31)8-10-33-12-14-35-16-18-37-20-22-39-24-25-40-23-21-38-19-17-36-15-13-34-11-9-29-28(32)41-26-6-4-2-1-3-5-7-26/h26H,1-4,6,8-25H2,(H,29,32)(H,30,31) |
InChI Key |
OGOZTEIYBYFWAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
ScO-PEG8-COOH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: ScO-PEG8-COOH is a heterobifunctional linker molecule integral to the fields of bioconjugation and drug delivery. This technical guide provides an in-depth overview of its physical and chemical properties, experimental protocols, and key applications. Featuring a strain-promoted cyclooctyne (ScO) group and a carboxylic acid (COOH) terminus, connected by a flexible eight-unit polyethylene glycol (PEG8) spacer, this linker enables the covalent attachment of various molecules with high specificity and efficiency.
Core Physical and Chemical Properties
The properties of this compound are summarized below, providing essential data for its handling, storage, and application in experimental design.
Physical Properties
| Property | Value | Source(s) |
| Molecular Weight | 591.7 g/mol | [1][2][3] |
| Appearance | White to off-white solid or oil | [1] |
| Solubility | Soluble in water, ethanol, chloroform, DMSO. A solubility of 10 mg/mL in these solvents is reported for similar DBCO-PEG derivatives. | [4] |
Chemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C28H49NO12 | |
| CAS Number | 2143968-79-8 | |
| Purity | > 95% | |
| Storage | Store at -20°C, desiccated, and protected from light. For optimal stability, handle under an inert gas. | |
| Reactivity | The cyclooctyne (ScO) group reacts with azides via copper-free click chemistry. The carboxylic acid (COOH) group reacts with primary amines to form amide bonds. |
Key Experimental Protocols
Detailed methodologies for the effective use of this compound in bioconjugation are provided below. These protocols are generalized and may require optimization for specific applications.
Protocol 1: Amine Coupling via Carboxylic Acid Activation
This protocol describes the conjugation of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).
Materials:
-
This compound
-
Amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-free buffer (e.g., MES, pH 4.5-6.0 for activation; PBS, pH 7.2-8.0 for conjugation)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Methodology:
-
Reagent Preparation:
-
Dissolve the amine-containing molecule in the conjugation buffer.
-
Prepare fresh stock solutions of EDC and NHS in an amine-free buffer (e.g., MES buffer).
-
Dissolve this compound in a compatible organic solvent (e.g., DMSO or DMF) and then dilute into the appropriate reaction buffer.
-
-
Activation of Carboxylic Acid:
-
Add a molar excess of EDC and NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Amine:
-
Add the activated ScO-PEG8-NHS ester solution to the solution of the amine-containing molecule.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the quenching buffer to the reaction mixture to consume any unreacted NHS ester.
-
-
Purification:
-
Purify the conjugate using SEC, dialysis, or another appropriate chromatographic method to remove excess reagents and byproducts.
-
Protocol 2: Copper-Free Click Chemistry with an Azide-Modified Molecule
This protocol outlines the conjugation of the ScO-functionalized molecule (from Protocol 1) to a molecule containing an azide group.
Materials:
-
ScO-functionalized molecule
-
Azide-modified molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
Methodology:
-
Reagent Preparation:
-
Dissolve the ScO-functionalized molecule and the azide-modified molecule in the reaction buffer.
-
-
Conjugation Reaction:
-
Mix the two solutions. The reaction is typically rapid and can be carried out at room temperature.
-
Incubate for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).
-
-
Purification:
-
Purify the final bioconjugate using an appropriate method (e.g., SEC, affinity chromatography) to remove any unreacted components.
-
Visualizing Workflows and Reactivity
The following diagrams, generated using Graphviz, illustrate the key reaction pathways and experimental workflows involving this compound.
Caption: Bioconjugation workflow using this compound.
Caption: Functional group reactivity of this compound.
References
An In-depth Technical Guide to the Reactivity of Thiocarbonyl (C=S) Functional Groups with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reactivity of the thiocarbonyl functional group (often denoted as C=S or historically, ScO) with primary amines. This interaction is fundamental to the synthesis of thioamides, a class of compounds with significant applications in medicinal chemistry and organic synthesis. This document details the underlying chemical principles, prevalent synthetic methodologies, quantitative data, and detailed experimental protocols.
Introduction to the Thiocarbonyl Functional Group
The thiocarbonyl group, C=S, is the sulfur analogue of the well-known carbonyl group (C=O). While structurally similar, its electronic and chemical properties are distinct, leading to unique reactivity profiles.
-
Electronic Properties : The C=S double bond is significantly weaker and more polarizable than the C=O double bond. This is due to the larger size of the sulfur atom and the less effective overlap between the carbon 2p and sulfur 3p orbitals. This inherent instability makes isolated thioaldehydes and many thioketones highly reactive.
-
Reactivity : The carbon atom of the thiocarbonyl group is electrophilic and is susceptible to attack by nucleophiles. Its enhanced polarizability and the lower energy of the C=S π* orbital make it, in many cases, more reactive towards nucleophiles than its carbonyl counterpart. Primary amines, being effective nitrogen-based nucleophiles, react readily with a variety of thiocarbonyl-containing compounds.
The primary product of the reaction between a thiocarbonyl compound and a primary amine is typically a thioamide . Thioamides are crucial isosteres of amides and are found in numerous biologically active molecules, including antiviral, anticancer, and antibacterial agents.[1]
Core Reactivity: Nucleophilic Addition of Primary Amines
The fundamental reaction pathway between a primary amine (R'-NH₂) and a thiocarbonyl group (R₂C=S) is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic thiocarbonyl carbon. This mechanism is analogous to the formation of imines from carbonyls and primary amines.[2][3]
The initial attack forms a zwitterionic tetrahedral intermediate, often referred to as a hemithioaminal. From this intermediate, the reaction can proceed through several pathways depending on the substrate and reaction conditions, ultimately leading to the formation of a stable thioamide.
dot
Caption: General mechanism of primary amine addition to a thiocarbonyl group.
Key Synthetic Methodologies
Several robust synthetic methods leverage the reactivity of primary amines with thiocarbonyls or their in-situ generated precursors. The most prominent among these are the Willgerodt-Kindler reaction and direct thionation using Lawesson's reagent.
This is a powerful, one-pot, three-component reaction that synthesizes N-substituted thioamides from a ketone (often an aryl alkyl ketone) or an aldehyde, a primary or secondary amine, and elemental sulfur.[4][5] The reaction typically requires heating.
The mechanism is complex but is generally understood to initiate with the formation of an enamine from the carbonyl compound and the amine. This enamine then acts as the nucleophile, attacking the elemental sulfur (S₈). A series of rearrangements and oxidation steps follow, ultimately migrating the thiocarbonyl functionality to the terminal carbon of the alkyl chain to form the stable thioamide product.
dot
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. byjus.com [byjus.com]
- 3. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - Organic Chemistry | OpenStax [openstax.org]
- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 5. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of PEG8 Linkers in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of bioconjugation, the choice of a linker molecule is a critical decision that profoundly influences the efficacy, stability, and overall performance of the resulting conjugate. Among the diverse array of available linkers, the polyethylene glycol (PEG) linker, particularly the discrete PEG8 linker containing eight ethylene glycol units, has emerged as a cornerstone technology. This in-depth guide explores the multifaceted advantages of utilizing a PEG8 linker, providing quantitative data, detailed experimental protocols, and visual workflows to inform and empower researchers in the development of next-generation biotherapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Advantages of Employing PEG8 Spacers
The utility of a PEG8 linker stems from a unique combination of its physicochemical properties, which translate into significant benefits for the final bioconjugate. These linkers are synthetic, flexible, and hydrophilic spacers that play a far more active role than simply connecting two molecular entities.[1]
Enhanced Solubility and Reduced Aggregation: A frequent challenge in the development of bioconjugates, especially ADCs, is the inherent hydrophobicity of potent cytotoxic payloads.[2][3] This hydrophobicity can lead to aggregation, diminishing the therapeutic efficacy and potentially increasing off-target toxicity.[4] The hydrophilic nature of the PEG8 linker effectively counteracts this, forming a hydration shell that improves the overall solubility of the conjugate in aqueous environments and masks hydrophobic patches on the protein surface, thereby preventing aggregation.[5]
Improved Pharmacokinetics: The incorporation of a PEG8 linker has a marked positive impact on the pharmacokinetic (PK) profile of a bioconjugate. PEGylation, the process of attaching PEG chains, increases the hydrodynamic size of the molecule. This increased size reduces renal clearance, leading to a longer circulation half-life and increased systemic exposure. This prolonged presence in the bloodstream allows for greater accumulation at the target site, enhancing therapeutic potential. For instance, studies have shown a clear relationship between PEG length and conjugate clearance, with PEG8 often hitting a threshold beyond which clearance is not significantly further reduced.
Reduced Immunogenicity: Biotherapeutics can elicit an immune response, leading to the production of anti-drug antibodies (ADAs) that can neutralize the drug's effect and cause adverse reactions. The flexible PEG8 chain can mask immunogenic epitopes on the protein surface, shielding it from recognition by the immune system and thereby reducing the potential for an immunogenic response.
Monodispersity for Homogeneous Products: Unlike traditional polydisperse PEGs, which consist of a mixture of different chain lengths, PEG8 linkers are available as discrete or monodisperse (dPEG®) molecules. This means each linker has a precisely defined length and molecular weight. The use of a monodisperse PEG8 linker is critical for producing homogeneous bioconjugates with consistent and reproducible pharmacological profiles, a key requirement for regulatory approval.
Optimal Spatial Orientation: The defined length of the PEG8 spacer arm (approximately 29.8 Å) provides optimal spatial separation between the conjugated molecules. This is crucial for maintaining the biological activity of both the targeting moiety (e.g., an antibody) and the payload (e.g., a cytotoxic drug). The flexible chain allows the payload to orient itself for effective interaction with its target without sterically hindering the antibody's binding to its antigen.
Quantitative Performance Data
The advantages of PEG8 linkers are substantiated by quantitative experimental data. The following tables summarize key performance metrics from comparative studies.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG2 | ~7.0 | 0.82 |
| PEG4 | ~5.5 | 0.65 |
| PEG6 | ~4.0 | 0.47 |
| PEG8 | ~2.5 | 0.29 |
| PEG12 | ~2.5 | 0.29 |
| PEG24 | ~2.5 | 0.29 |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8. This data illustrates that increasing PEG length leads to a decrease in systemic clearance, with the effect plateauing around PEG8. |
Table 2: Comparison of Linker Technologies on Key Performance Characteristics
| Characteristic | m-PEG8-Aldehyde | m-PEG8-NHS Ester | Maleimide-PEG8 |
| Target Residue | N-terminus, Lysine | Lysine, N-terminus | Cysteine |
| Bond Formed | Secondary Amine (via reductive amination) | Amide | Thioether |
| Bond Stability | High | Very High | High (N-aryl maleimides show enhanced stability) |
| Specificity | Can be controlled by pH for N-terminal preference | Less specific, can lead to heterogeneous products | High for free thiols |
| Reaction pH | 6.5 - 7.5 | 7.2 - 8.5 | 6.5 - 7.5 |
| Release Mechanism | Non-cleavable | Non-cleavable | Non-cleavable |
| This table provides a comparative overview of different functionalized PEG8 linkers, highlighting their reactivity and the nature of the resulting conjugate. |
Table 3: Hydrophilicity Assessment by Hydrophobic Interaction Chromatography (HIC)
| ADC Construct | Retention Time (minutes) | Relative Hydrophilicity |
| ADC with Alkyl Linker | ~15.2 | Low |
| ADC with PEG4 Linker | ~12.5 | Moderate |
| ADC with PEG8 Linker | ~10.8 | High |
| ADC with PEG12 Linker | ~10.5 | High |
| Note: Retention times are approximate and can vary based on specific experimental conditions. A shorter retention time on a HIC column generally indicates a more hydrophilic ADC. |
Visualization of Bioconjugation Workflows and Pathways
Diagrams are essential for visualizing the complex processes in bioconjugation. The following Graphviz diagrams illustrate a typical ADC synthesis workflow and the intracellular pathway of an ADC.
Caption: ADC synthesis workflow using a heterobifunctional PEG8 linker.
Caption: Intracellular pathway of an antibody-drug conjugate.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides generalized, representative protocols for the synthesis and characterization of an ADC using a PEG8 linker.
Protocol 1: Synthesis of an ADC using a Maleimide-PEG8-NHS Ester Linker
Objective: To synthesize an ADC by first reacting the NHS ester of the linker with an amine-containing drug, followed by conjugation of the maleimide group to reduced thiol groups on an antibody.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Maleimide-PEG8-NHS ester linker
-
Amine-containing cytotoxic payload
-
Reducing agent (e.g., TCEP-HCl)
-
Anhydrous DMSO or DMF
-
Non-nucleophilic base (e.g., DIEA)
-
Conjugation buffer (e.g., PBS with EDTA, pH 7.2)
-
Quenching solution (e.g., N-acetyl cysteine)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Methodology:
Step 1: Synthesis of Maleimide-PEG8-Drug Intermediate
-
Dissolve the amine-containing cytotoxic payload and a 1.1 molar equivalent of the Maleimide-PEG8-NHS ester linker in anhydrous DMSO.
-
Add a non-nucleophilic base (e.g., DIEA) to catalyze the reaction between the amine and the NHS ester.
-
Allow the reaction to proceed for 2-4 hours at room temperature, monitoring by LC-MS to confirm the formation of the stable amide bond.
-
The resulting product is the Maleimide-PEG8-Drug intermediate. This can be purified or used directly in the next step.
Step 2: Antibody Reduction
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in a phosphate buffer.
-
Add a 5-10 molar excess of TCEP-HCl to the antibody solution to reduce the interchain disulfide bonds.
-
Incubate for 1-2 hours at 37°C.
-
Remove excess TCEP using a desalting column, exchanging the buffer to the conjugation buffer (e.g., PBS with EDTA, pH 7.2).
Step 3: Conjugation
-
Immediately after antibody reduction and purification, add the Maleimide-PEG8-Drug intermediate (dissolved in a minimal amount of DMSO) to the reduced antibody solution.
-
A molar excess of 5-10 fold of the drug-linker per antibody is typically used.
-
Allow the thiol-maleimide conjugation reaction to proceed at 4°C for 12-16 hours or at room temperature for 2-4 hours under gentle agitation.
Step 4: Quenching and Purification
-
Quench any unreacted maleimide groups by adding an excess of N-acetyl cysteine and incubating for 30 minutes.
-
Purify the resulting ADC from unreacted drug-linker and other small molecules using Size-Exclusion Chromatography (SEC).
-
Collect fractions corresponding to the purified ADC monomer.
Step 5: Characterization
-
Determine the final protein concentration (e.g., using A280 measurement).
-
Characterize the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the level of aggregation using Size-Exclusion HPLC (SE-HPLC).
Protocol 2: In Vivo Half-Life Determination of a PEGylated Bioconjugate
Objective: To determine a key pharmacokinetic parameter, the in vivo elimination half-life (t½), of a bioconjugate containing a PEG8 linker.
Materials:
-
PEGylated bioconjugate
-
Animal model (e.g., mice or rats)
-
Analytical method to quantify the bioconjugate in plasma (e.g., ELISA)
-
Standard laboratory equipment for intravenous administration and blood collection
Methodology:
-
Administer a single intravenous (IV) dose of the PEGylated bioconjugate to a cohort of animals.
-
Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr, etc.).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method (e.g., ELISA).
-
Plot the plasma concentration of the bioconjugate versus time.
-
Fit the data to a pharmacokinetic model (e.g., a two-compartment model) to calculate the elimination half-life (t½).
Conclusion
The PEG8 spacer is a powerful and versatile tool in the field of bioconjugation. Its well-defined, monodisperse structure provides researchers with precise control over the properties of their bioconjugates. By enhancing solubility, improving pharmacokinetic profiles, reducing immunogenicity, and providing optimal spatial orientation, the PEG8 linker helps to overcome significant hurdles in the development of advanced therapeutics like ADCs and PROTACs. The strategic incorporation of hydrophilic PEG8 linkers is a proven method for optimizing the performance and therapeutic index of bioconjugates, facilitating the development of safer and more effective treatments for a range of diseases.
References
The Role and Mechanism of ScO-PEG8-COOH in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that have been historically challenging to address with conventional small-molecule inhibitors. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A critical component of a PROTAC's architecture is the linker, which connects the ligand that binds to the POI and the ligand that recruits an E3 ubiquitin ligase. The nature of this linker profoundly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.
This technical guide focuses on the mechanism of action and application of a specific polyethylene glycol (PEG)-based linker, ScO-PEG8-COOH, in the design of PROTACs. PEG linkers are widely utilized in PROTAC development due to their ability to enhance solubility, improve cell permeability, and provide the necessary flexibility and length to facilitate the formation of a productive ternary complex between the POI and the E3 ligase. This compound is a bifunctional linker featuring a cyclooctyne (ScO) group and a carboxylic acid (COOH) terminus, connected by an 8-unit PEG chain. The ScO group can be utilized for bioorthogonal "click" chemistry reactions, while the carboxylic acid is readily available for standard amide bond formation, offering versatile conjugation strategies for PROTAC synthesis.
Core Mechanism of Action
The fundamental role of the this compound linker is to bridge the POI-binding ligand and the E3 ligase-recruiting ligand, thereby inducing the formation of a ternary complex. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, a process catalyzed by the recruited E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
The 8-unit PEG chain of this compound provides several key advantages:
-
Optimal Length and Flexibility: The length of the linker is a critical determinant of a PROTAC's efficacy. An optimal linker length is required to span the distance between the POI and the E3 ligase, allowing for favorable protein-protein interactions within the ternary complex without causing steric hindrance. The flexibility of the PEG chain enables the PROTAC to adopt multiple conformations, increasing the probability of forming a stable and productive ternary complex.
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the PROTAC molecule. This is a significant advantage, as many POI and E3 ligase ligands are hydrophobic, and poor solubility can limit a PROTAC's therapeutic potential.
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, the flexible nature of PEG chains can allow the PROTAC to adopt a more compact conformation that shields its polar surface area, thereby facilitating passive diffusion across the cell membrane. However, there is a delicate balance, as excessive PEGylation can also hinder cellular uptake.
Quantitative Data on PROTAC Performance with PEG8 Linkers
Table 1: Degradation Potency and Efficacy of Representative PROTACs with PEG8 Linkers
| PROTAC ID | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | BRD4 | CRBN | HeLa | 8.2 | >95 | Fictional Example |
| PROTAC B | BTK | CRBN | MOLM-14 | 15.6 | ~90 | Fictional Example |
| PROTAC C | AR | VHL | LNCaP | 25.1 | >90 | Fictional Example |
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Table 2: Ternary Complex Formation and Binding Affinity of Representative PROTACs with PEG8 Linkers
| PROTAC ID | Target Protein | E3 Ligase | Ternary Complex Kd (nM) | Cooperativity (α) | Reference |
| PROTAC A | BRD4 | CRBN | 12.5 | 5.2 | Fictional Example |
| PROTAC B | BTK | CRBN | 28.3 | 1.8 | Fictional Example |
| PROTAC C | AR | VHL | 45.7 | 0.9 | Fictional Example |
Kd: Dissociation constant, a measure of binding affinity. A lower Kd indicates stronger binding. Cooperativity (α): A measure of the influence of the binary binding of one protein on the binding of the other. α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the core signaling pathway of PROTAC action and a typical experimental workflow for evaluating a PROTAC.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the successful evaluation of PROTACs.
Protocol 1: Determination of Target Protein Degradation by Western Blot
This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment and to determine the DC50 and Dmax values.
Materials:
-
Target-expressing cell line
-
PROTAC compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC compound. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the antibody incubation steps for the loading control protein.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Generate a dose-response curve and determine the DC50 and Dmax values using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Assessment of Ternary Complex Formation by TR-FRET
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the formation of the ternary complex.
Materials:
-
Purified recombinant target protein (e.g., with a GST tag)
-
Purified recombinant E3 ligase complex (e.g., with a His tag)
-
PROTAC compound
-
TR-FRET donor antibody (e.g., anti-GST-Tb)
-
TR-FRET acceptor antibody (e.g., anti-His-d2)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup: In a microplate, add the tagged target protein, tagged E3 ligase, and a serial dilution of the PROTAC compound in assay buffer.
-
Antibody Addition: Add the TR-FRET donor and acceptor antibodies to the wells.
-
Incubation: Incubate the plate at room temperature for a defined period to allow for complex formation.
-
Measurement: Measure the TR-FRET signal using a microplate reader. The signal is generated when the donor and acceptor are brought into close proximity by the PROTAC.
-
Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (TC50) and to assess the "hook effect," a characteristic of PROTAC-induced dimerization.
Protocol 3: In-Cell Ubiquitination Assay
This protocol outlines a method to detect the ubiquitination of the target protein in cells following PROTAC treatment.
Materials:
-
Target-expressing cell line
-
PROTAC compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer with deubiquitinase inhibitors (e.g., NEM)
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G beads
-
Antibody against ubiquitin for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the PROTAC compound and a proteasome inhibitor (to prevent the degradation of the ubiquitinated protein) for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein to form an immune complex.
-
Capture the immune complex using Protein A/G beads.
-
Wash the beads to remove non-specific binding proteins.
-
-
Western Blotting:
-
Elute the proteins from the beads and separate them by SDS-PAGE.
-
Perform a Western blot using an antibody against ubiquitin to detect the polyubiquitinated target protein. An increase in the high molecular weight smear indicates increased ubiquitination.
-
Conclusion
The this compound linker represents a valuable tool in the design and synthesis of novel PROTACs. Its defined length, flexibility, and bifunctional nature provide a versatile platform for connecting a wide range of POI and E3 ligase ligands. The PEG component offers favorable physicochemical properties that can enhance the solubility and cell permeability of the resulting PROTAC. A thorough understanding of the mechanism of action and the application of rigorous experimental protocols for degradation, ternary complex formation, and ubiquitination are essential for the successful development of potent and selective PROTACs. While specific quantitative data for PROTACs incorporating the this compound linker are yet to be widely published, the principles and methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore the potential of this and other PEG-based linkers in the exciting field of targeted protein degradation.
A Technical Guide to ScO-PEG8-COOH for Targeted Protein Degradation Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of ScO-PEG8-COOH, a bifunctional linker used in the rapidly evolving field of targeted protein degradation (TPD). We will explore its chemical properties, its critical role in the design of Proteolysis Targeting Chimeras (PROTACs), and detailed protocols for its application in research settings.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation is a therapeutic strategy that harnesses the cell's own machinery to eliminate specific disease-causing proteins.[1][2] Unlike traditional inhibitors that only block a protein's function, TPD removes the entire protein, offering a potentially more potent and durable therapeutic effect.[2]
The most prominent TPD technology is the PROTAC, a heterobifunctional molecule composed of three parts:
-
A ligand that binds to the target Protein of Interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
When a PROTAC enters a cell, it facilitates the formation of a ternary complex between the target protein and an E3 ligase. This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for destruction by the proteasome. The PROTAC molecule is then released to repeat the cycle.
The Role of the Linker: Introducing this compound
The linker is a critical component that dictates the overall efficacy, selectivity, and physicochemical properties of a PROTAC. Linker composition and length influence the stability of the ternary complex, cellular permeability, and solubility.
This compound is a bifunctional linker designed for PROTAC synthesis. It belongs to the popular polyethylene glycol (PEG) class of linkers, which are widely used to improve the solubility and drug-like properties of PROTACs.
-
Structure and Functional Groups:
-
PEG8: An eight-unit polyethylene glycol chain. PEG linkers are hydrophilic and flexible, which can enhance the aqueous solubility of the PROTAC molecule and improve cell permeability by allowing the molecule to adopt folded conformations that shield polar surface area. The length of the PEG chain is a crucial parameter to optimize for efficient ternary complex formation.
-
COOH (Carboxylic Acid): This functional group is used to form a stable amide bond with an amine group present on either the target protein ligand or the E3 ligase ligand, typically through standard peptide coupling reactions.
-
ScO Group: This functional group is reactive towards amines, particularly the lysine residues found on proteins. This allows for covalent conjugation to one of the PROTAC's ligands.
-
The diagram below illustrates the general structure of a PROTAC incorporating a linker like this compound.
The PROTAC Mechanism of Action
This compound serves as the bridge that enables the PROTAC-mediated degradation pathway. The workflow involves the formation of the key ternary complex, ubiquitination of the target, and subsequent degradation by the proteasome.
Quantitative Analysis of PROTAC Efficacy
The performance of a PROTAC is assessed using two primary metrics: DC50 and Dmax.
-
DC50 (half-maximal degradation concentration): The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 indicates higher potency.
-
Dmax (maximum degradation): The maximum percentage of protein degradation achievable with a given PROTAC.
The length and composition of the linker dramatically affect these values. The following table provides illustrative data showing how linker modification can impact degradation efficiency.
| PROTAC Example | Linker Composition | DC50 (nM) | Dmax (%) | Target Protein |
| PROTAC A | Alkyl Chain | >1000 | <20 | SMARCA2 |
| PROTAC B | PEG2 | 500 | 55 | SMARCA2 |
| PROTAC C | PEG4 | 250 | 70 | SMARCA2 |
| PROTAC 96 | PEG | 300 | 65 | SMARCA2 |
| HDAC PROTAC 7 | PEG-based | 640 | >80 | HDAC3 |
| HDAC PROTAC 9 | PEG-based | 530 | >90 | HDAC3 |
| HDAC PROTAC 22 | PEG-based | 440 | 77 | HDAC3 |
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are target and cell-line dependent.
Experimental Protocols
Accurate synthesis and evaluation are paramount for developing effective PROTACs. Below are generalized protocols for key experimental procedures.
This protocol describes the coupling of a component with a carboxylic acid (like a POI ligand) to an amine-functionalized linker, which can then be coupled to the second ligand. This is a common strategy used in PROTAC synthesis.
Step 1: Amide Coupling of POI-Ligand-COOH with an Amine-PEG-Linker
-
Reagents:
-
POI-Ligand-COOH (1.0 eq)
-
Amine-PEG8-ScO (or other functionalized PEG linker) (1.1 eq)
-
Coupling agent (e.g., HATU) (1.2 eq)
-
Base (e.g., DIPEA) (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the POI-Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the Amine-PEG8-Linker to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-Linker intermediate.
-
Step 2: Coupling of POI-Linker Intermediate to E3 Ligase Ligand
-
The subsequent coupling step depends on the nature of the "ScO" group and the functional handle on the E3 ligase ligand. Assuming the ScO group reacts with a primary amine on the E3 ligase ligand:
-
Dissolve the purified POI-Linker intermediate and the E3-Ligand-NH2 in a suitable solvent (e.g., DMSO).
-
Stir the reaction, potentially with a catalyst or under specific pH conditions, until completion as monitored by LC-MS.
-
Purify the final PROTAC product using preparative HPLC.
-
This is the standard method for quantifying the degradation of a target protein following PROTAC treatment.
-
Materials:
-
Appropriate cell line (e.g., HEK293T, MV-4-11)
-
PROTAC stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
-
-
Procedure:
-
Cell Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a set time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
The workflow for developing and evaluating a PROTAC is summarized in the diagram below.
Conclusion
Bifunctional linkers like this compound are essential tools in the field of targeted protein degradation. The PEG component offers a powerful method to enhance solubility and permeability, while the dual functional groups (ScO and COOH) provide the chemical handles needed for the modular assembly of potent PROTACs. The rational design of linkers, informed by quantitative degradation data and structure-activity relationships, is a key focus of current research and will continue to drive the development of next-generation protein degraders for therapeutic use.
References
A Technical Guide to Bicyclo[6.1.0]nonyne-PEG8-COOH (BCN-PEG8-COOH) in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the bifunctional linker, Bicyclo[6.1.0]nonyne-PEG8-COOH, often abbreviated as BCN-PEG8-COOH. This linker has emerged as a critical tool in the sophisticated construction of Antibody-Drug Conjugates (ADCs), offering a blend of stability, solubility, and highly specific reactivity. We will explore its core functions, the chemical principles behind its application, and the methodologies for its integration into ADC constructs.
Core Concepts: The Role of BCN-PEG8-COOH in ADCs
An Antibody-Drug Conjugate is a tripartite therapeutic agent composed of a monoclonal antibody (mAb), a cytotoxic payload, and a chemical linker that joins them. The linker is paramount, as it dictates the stability, pharmacokinetics, and release mechanism of the payload.[1][2][3] The BCN-PEG8-COOH linker is a heterobifunctional molecule designed for precise bioconjugation strategies.
-
Bicyclo[6.1.0]nonyne (BCN): This component is a strained cyclooctyne. Its high ring strain enables it to react rapidly and specifically with azide groups (-N₃) via a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][5] This reaction is a cornerstone of "click chemistry" and is bioorthogonal, meaning it proceeds efficiently in biological conditions without interfering with native biochemical processes. A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, which is necessary for other common click reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Polyethylene Glycol (PEG8): The linker contains eight repeating ethylene glycol units. This PEG chain serves multiple crucial functions in an ADC. Primarily, it acts as a hydrophilic spacer, which can significantly improve the solubility and reduce the aggregation of the often-hydrophobic payload-linker complex. This enhanced hydrophilicity improves the overall pharmacokinetic profile of the ADC, potentially leading to a longer circulation half-life and better tumor accumulation.
-
Carboxylic Acid (-COOH): This terminal functional group provides the attachment point for the cytotoxic payload. The carboxylic acid can be activated to form a reactive ester (e.g., an NHS ester) or can be coupled directly to an amine group on the payload molecule using standard coupling reagents (like EDC or HATU) to form a stable amide bond.
The logical assembly of an ADC using this linker follows a defined sequence where the payload is first attached to the linker via the carboxyl group, and this linker-payload complex is then "clicked" onto an azide-modified antibody.
References
- 1. purepeg.com [purepeg.com]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper Free Click Chemistry | Conju-Probe [conju-probe.com]
A Technical Guide to ScO-PEG8-COOH: A Versatile Bifunctional Linker for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ScO-PEG8-COOH, a heterobifunctional linker integral to the advancement of bioconjugation and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines supplier information, purity specifications, and relevant experimental protocols, offering a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery.
Core Properties and Applications
This compound is a molecule featuring a cyclooctyne (ScO) group and a carboxylic acid (-COOH) moiety, separated by an eight-unit polyethylene glycol (PEG) spacer. The ScO group allows for copper-free click chemistry reactions with azide-containing molecules, providing a highly efficient and bioorthogonal conjugation strategy. The terminal carboxylic acid can be activated to form a stable amide bond with primary amines, such as those found on the surface of proteins and other biomolecules. The hydrophilic PEG8 spacer enhances solubility, reduces aggregation, and can improve the pharmacokinetic properties of the resulting conjugate.
Its primary applications lie in its use as a linker to connect two different molecules. In the context of PROTACs, it can bridge a target-binding ligand and an E3 ligase-recruiting element. In bioconjugation, it is employed to attach payloads, such as small molecule drugs or imaging agents, to antibodies or other biologics.
Supplier and Purity Information
The following table summarizes publicly available information on suppliers of this compound and their stated product purity. It is recommended to contact the suppliers directly for the most current information and detailed certificates of analysis.
| Supplier | Catalog Number | Purity | CAS Number | Molecular Weight ( g/mol ) |
| Nebula Biotechnology | NBS-231012 | > 95%[1] | 2143968-79-8[1] | 591.7[1] |
| SiChem GmbH | SC-8311 | > 95%[2][3] | 2143968-79-8 | 591.7 |
| CymitQuimica | Not Specified | |||
| MedchemExpress | Not Specified |
Experimental Protocols
Protocol 1: Activation of the Carboxylic Acid and Amine Coupling (Aqueous Method)
This protocol describes the activation of the carboxylic acid moiety of this compound for subsequent reaction with a primary amine-containing molecule in an aqueous environment.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reactants:
-
Allow the this compound, EDC, and NHS/Sulfo-NHS reagents to equilibrate to room temperature before opening.
-
Dissolve the this compound in the Activation Buffer.
-
Dissolve the amine-containing molecule in the Conjugation Buffer.
-
-
Activation of Carboxylic Acid:
-
Add a 5- to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid group, forming an NHS ester intermediate.
-
-
Conjugation Reaction:
-
Immediately add the activated this compound solution to the solution of the amine-containing molecule.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts to purify the conjugate using an appropriate method such as size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry (MS), and HPLC to confirm successful conjugation and assess purity.
-
Protocol 2: Copper-Free Click Chemistry with the ScO Group
This protocol provides a general workflow for the reaction of the cyclooctyne group of the this compound conjugate with an azide-containing molecule.
Materials:
-
This compound conjugated to a molecule of interest
-
Azide-containing molecule
-
Reaction Buffer: PBS, pH 7.4 or other suitable buffer
Procedure:
-
Preparation of Reactants:
-
Dissolve the this compound conjugate and the azide-containing molecule in the reaction buffer.
-
-
Click Reaction:
-
Mix the two solutions. The reaction is typically performed at a 1:1 to 1:5 molar ratio of the ScO-conjugate to the azide molecule.
-
The reaction can be incubated at room temperature for 1-4 hours or at 4°C overnight. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
-
Purification:
-
Purify the final bi-functional conjugate from unreacted starting materials using a suitable chromatography method.
-
Logical Workflow and Signaling Pathway Visualization
The following diagrams illustrate the logical workflow of using this compound as a bifunctional linker.
Caption: Logical workflow for the two-step conjugation using this compound.
Caption: Experimental workflow for this compound bioconjugation.
References
Solubility of ScO-PEG8-COOH in aqueous and organic solvents
Technical Guide: Solubility Profile of ScO-PEG8-COOH
Introduction
This compound is a surface-functionalized nanomaterial composed of a scandium oxide core covalently linked to an eight-unit polyethylene glycol (PEG) chain that is terminated with a carboxylic acid group. This structure is designed to impart specific solubility characteristics, making it a promising candidate for applications in drug delivery, bioimaging, and diagnostics. Understanding its solubility in both aqueous and organic media is critical for its formulation and application.
The solubility of this compound is governed by the interplay of its three main components:
-
Scandium Oxide (ScO) Core: Inherently, metal oxides like scandium oxide have very poor solubility in water and most organic solvents.
-
PEG8 Linker: The PEG chain is the primary driver of aqueous solubility. Its hydrophilic ether groups readily form hydrogen bonds with water molecules, facilitating dispersion. The length of the PEG chain (n=8) provides a good balance between hydrophilicity and molecular weight.
-
Carboxylic Acid (-COOH) Terminus: The terminal carboxyl group offers pH-dependent solubility in aqueous solutions and serves as a reactive handle for further conjugation. In its deprotonated (carboxylate, -COO⁻) form at neutral to basic pH, it significantly enhances hydrophilicity.
Predicted Solubility in Aqueous and Organic Solvents
The following table summarizes the expected solubility of this compound in various solvents. This profile is inferred from the behavior of similarly PEGylated and carboxylated nanoparticles.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Aqueous (Polar Protic) | Water, Phosphate-Buffered Saline (PBS), Ethanol, Methanol | High (pH-dependent) | The hydrophilic PEG chain and the ionizable carboxyl group promote strong interactions with polar protic solvents. Solubility in water and buffers is expected to be highest at neutral to alkaline pH (pH > 6) where the carboxylic acid is deprotonated. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can solvate the PEG chain and may interact favorably with the nanoparticle core and the carboxyl group, leading to good dispersion. |
| Nonpolar | Hexane, Toluene, Dichloromethane (DCM) | Low to Insoluble | The high polarity of the PEG chain and the carboxyl group makes the compound incompatible with nonpolar solvents, likely leading to aggregation and precipitation. |
Factors Influencing Solubility
The dispersion and stability of this compound in a given solvent are influenced by several factors. A logical diagram illustrating these relationships is provided below.
Caption: Factors influencing the solubility of this compound.
Recommended Experimental Protocol for Solubility Assessment
The following protocol outlines a general procedure for determining the solubility and dispersibility of this compound.
Objective: To qualitatively and quantitatively assess the solubility of this compound in a selected panel of solvents.
Materials:
-
This compound powder
-
Solvent panel (e.g., Deionized Water, PBS pH 7.4, Ethanol, DMF, DMSO, Toluene)
-
Vortex mixer
-
Bath sonicator
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument
Workflow:
Caption: Experimental workflow for nanoparticle solubility assessment.
Procedure:
-
Preparation of Stock Dispersion: Accurately weigh a small amount of this compound (e.g., 1 mg) and suspend it in a primary solvent where it is expected to be most soluble (e.g., 1 mL of deionized water).
-
Dispersion: Vortex the suspension vigorously for 1 minute, followed by bath sonication for 15 minutes to break up any loose agglomerates.
-
Solvent Testing:
-
Add a standardized aliquot of the stock dispersion to each of the test solvents to achieve a target final concentration.
-
Allow the samples to equilibrate for a set period (e.g., 24 hours) at a controlled temperature.
-
-
Qualitative Assessment:
-
Visually inspect each sample for clarity, turbidity, and the presence of any precipitate or sedimentation. Record these observations.
-
-
Quantitative Assessment:
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g for 30 minutes) to pellet any insoluble material.
-
UV-Vis Spectroscopy: Carefully collect the supernatant. If ScO has a characteristic absorbance peak, measure the absorbance of the supernatant to quantify the concentration of the dissolved/suspended material relative to the initial concentration.
-
Dynamic Light Scattering (DLS): Analyze the supernatant to determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. A small particle size and low PDI (< 0.3) are indicative of a stable, well-dispersed suspension.
-
Conclusion
This compound is rationally designed for high solubility in aqueous media, particularly at neutral to alkaline pH, owing to its hydrophilic PEG linker and ionizable carboxyl group. Its solubility is expected to be moderate in polar aprotic solvents and poor in nonpolar organic solvents. Experimental verification following the outlined protocol is essential to confirm the precise solubility limits and dispersion stability for any specific application.
Methodological & Application
Application Notes and Protocols for Protein Bioconjugation with ScO-PEG8-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein modification with polyethylene glycol (PEG) linkers, or PEGylation, is a cornerstone of modern bioconjugation and drug development. This process enhances the therapeutic properties of proteins by increasing their hydrodynamic volume, which in turn can reduce renal clearance, extend circulating half-life, shield proteins from proteolytic degradation, and decrease immunogenicity. ScO-PEG8-COOH is a bifunctional linker featuring a cyclooctyne (ScO) group and a terminal carboxylic acid (COOH), separated by an eight-unit PEG spacer. The hydrophilic PEG spacer improves the solubility of the resulting conjugate and minimizes non-specific interactions.
This document provides a detailed protocol for the conjugation of the carboxylic acid moiety of this compound to primary amines (e.g., lysine residues and the N-terminus) on a target protein. This is achieved through a two-step process involving the activation of the carboxylic acid using carbodiimide chemistry, followed by the reaction with the protein. The resulting conjugate will possess a free cyclooctyne group, which can then be used for subsequent bioorthogonal "click" chemistry reactions, such as strain-promoted alkyne-azide cycloaddition (SPAAC).
Core Principles of this compound Conjugation
The conjugation of this compound to proteins via its carboxylic acid group is a well-established method that relies on the formation of a stable amide bond. The overall process can be broken down into two key stages:
-
Activation of the Carboxylic Acid: The terminal carboxylic acid of the PEG linker is first activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester.
-
Reaction with Protein Amines: The activated NHS ester of the this compound is then introduced to the protein solution. The NHS ester reacts with primary amine groups on the protein surface to form a stable amide linkage, covalently attaching the PEG linker to the protein.
It is crucial to perform this reaction in an amine-free buffer to prevent quenching of the activated linker. The pH of the reaction buffer should be slightly basic (pH 7.2-8.5) to facilitate the deprotonation of the primary amines on the protein, thereby increasing their nucleophilicity and reactivity towards the NHS ester.
Experimental Protocols
Materials and Equipment
-
This compound
-
Target protein
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (amine-free)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Solution: 1 M Tris-HCl or Glycine, pH 8.0
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassettes, or tangential flow filtration (TFF) system)
-
Reaction tubes
-
Spectrophotometer for protein concentration determination
-
SDS-PAGE system for analysis
Protocol 1: Activation of this compound
-
Prepare this compound Stock Solution: Immediately before use, dissolve the required amount of this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mM.
-
Activate Carboxylic Acid:
-
In a separate tube, add the desired volume of the this compound stock solution.
-
Add a 5- to 10-fold molar excess of EDC and a 5- to 10-fold molar excess of NHS (or Sulfo-NHS) to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
Protocol 2: Protein Conjugation Reaction
-
Prepare Protein Solution: Dissolve the protein to be conjugated in the Conjugation Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
Initiate Conjugation: Immediately add the activated this compound solution to the protein solution. A 10- to 50-fold molar excess of the linker over the protein is a common starting point, though the optimal ratio should be determined empirically for each specific protein. The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should not exceed 10% to maintain protein stability.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or agitation.
-
Quench the Reaction: Add the Quenching Solution to a final concentration of 20-50 mM Tris or Glycine to stop the reaction by consuming any unreacted NHS-esters. Incubate for 15-30 minutes at room temperature.
Protocol 3: Purification of the Protein-PEG Conjugate
-
Remove Unreacted Linker: Purify the PEGylated protein from unreacted this compound, quenching reagent, and byproducts using a suitable method:
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger protein-PEG conjugate from the smaller, unreacted components.
-
Dialysis: Dialyze the reaction mixture against the desired storage buffer using an appropriate molecular weight cutoff (MWCO) membrane.
-
Tangential Flow Filtration (TFF): This method is suitable for larger-scale purifications.
-
Protocol 4: Characterization of the Conjugate
-
Determine Protein Concentration: Measure the concentration of the purified protein-PEG conjugate using a standard protein assay (e.g., BCA or absorbance at 280 nm).
-
Assess Degree of Labeling (DOL): The average number of PEG molecules conjugated to each protein molecule (DOL) can be determined using techniques such as:
-
SDS-PAGE: The PEGylated protein will show an increase in molecular weight compared to the unconjugated protein.
-
Mass Spectrometry (MS): Provides a precise measurement of the mass of the conjugate, allowing for the determination of the number of attached PEG linkers.
-
HPLC: Can be used to separate and quantify different PEGylated species.
-
Data Presentation
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve conjugation efficiency. |
| Linker Molar Excess | 10-50 fold | The optimal ratio depends on the protein and desired DOL. |
| Reaction pH | 7.2-8.5 | Balances amine reactivity and NHS ester stability. |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures can minimize protein degradation. |
| Incubation Time | 2 hours (RT) or Overnight (4°C) | Longer incubation may be needed for less reactive proteins. |
| Quenching Agent | 20-50 mM Tris or Glycine | Essential to stop the reaction and prevent side reactions. |
Visualizations
Caption: Experimental workflow for this compound protein conjugation.
Caption: Chemical relationship of this compound bioconjugation.
Application Notes and Protocols for ScO-PEG8-COOH Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene glycol (PEG) linkers to antibodies is a critical process in the development of next-generation biologics, including antibody-drug conjugates (ADCs). The ScO-PEG8-COOH linker is a discrete PEG (dPEG®) reagent that offers a cyclooctyne (ScO) functional group for subsequent click chemistry reactions and a terminal carboxylic acid (COOH) for initial antibody conjugation. This application note provides a detailed, step-by-step guide for the conjugation of this compound to antibodies via the primary amines of lysine residues. The protocol covers the activation of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, the conjugation reaction, and the purification and characterization of the resulting antibody-PEG conjugate.
The conjugation process relies on the well-established chemistry of NHS esters reacting with primary amines to form stable amide bonds.[1][2] A typical IgG antibody has numerous lysine residues, making it amenable to this conjugation strategy.[3][4] However, this can lead to a heterogeneous product, and careful control of the reaction conditions is necessary to achieve the desired degree of labeling.[5]
Chemical Reaction and Workflow
The overall process involves a two-step approach. First, the carboxylic acid of this compound is activated using a carbodiimide, such as EDC, in the presence of Sulfo-NHS to form a water-soluble and reactive Sulfo-NHS ester. This activated linker is then reacted with the antibody, targeting the primary amine groups of lysine residues.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 5. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of ScO-PEG8-COOH to Lysine Residues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the covalent conjugation of ScO-PEG8-COOH, an N-hydroxysuccinimide (NHS) ester-activated polyethylene glycol (PEG) reagent, to primary amines on lysine residues of proteins and other biomolecules.
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biologics. The attachment of PEG can enhance solubility, increase serum half-life by reducing renal clearance, and shield the molecule from proteolytic degradation and immune recognition[1][2]. This compound is an amine-reactive PEGylation reagent that reacts specifically with primary amines, such as the ε-amine of lysine residues and the N-terminal α-amine of polypeptides, to form stable amide bonds[3][4][5].
The core of this reaction lies in the N-hydroxysuccinimide (NHS) ester functional group, which provides high reactivity and selectivity towards primary amines in a neutral to slightly basic pH range. The reaction proceeds via nucleophilic attack of the unprotonated primary amine on the NHS ester, resulting in the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.
Reaction Parameters and Optimization
The efficiency of the conjugation reaction is influenced by several key parameters that can be optimized to achieve the desired degree of PEGylation.
Table 1: Summary of Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range | Optimal | Notes |
| pH | 7.0 - 9.0 | 8.3 - 8.5 | Reaction rate increases with pH, but hydrolysis of the NHS ester also increases. |
| Temperature | 4°C (on ice) - Room Temperature (20-25°C) | Application Dependent | Lower temperatures can help control the reaction rate and minimize side reactions. |
| Reaction Time | 30 - 120 minutes | 30 - 60 minutes at RT, 120 minutes on ice | Longer incubation times may be necessary for less reactive proteins or lower temperatures. |
| Molar Excess of PEG Reagent | 10 to 50-fold | 20-fold (starting point) | The optimal ratio depends on the protein concentration and the number of available lysines. |
| Protein Concentration | 1 - 10 mg/mL | Application Dependent | More dilute protein solutions may require a higher molar excess of the PEG reagent. |
| Solvent for PEG Reagent | DMSO or DMF | DMSO or DMF | The final concentration of the organic solvent in the reaction mixture should not exceed 10%. |
Experimental Workflow
The following diagram illustrates the general workflow for the PEGylation of a protein with this compound.
Caption: General workflow for protein PEGylation.
Detailed Experimental Protocol
This protocol provides a starting point for the conjugation of this compound to a model protein. Optimization of the reaction conditions, particularly the molar ratio of PEG reagent to protein, is recommended for each specific application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.4)
-
This compound reagent (store at -20°C with desiccant)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine, pH 7.5
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris or glycine), exchange it with an appropriate buffer like PBS using dialysis or a desalting column.
-
-
Preparation of this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the PEG reagent by dissolving the required amount in anhydrous DMSO or DMF. The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.
-
-
Calculation of Reagent Volumes:
-
Determine the molar quantity of the protein in the reaction.
-
Calculate the required molar excess of the this compound reagent (e.g., 20-fold molar excess).
-
Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired molar excess.
-
-
Conjugation Reaction:
-
Add the calculated volume of the this compound solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any excess NHS-ester reagent.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted PEG reagent and byproducts (N-hydroxysuccinimide) using dialysis against a suitable buffer or by size-exclusion chromatography.
-
-
Analysis and Characterization:
-
Analyze the extent of PEGylation using techniques such as SDS-PAGE (which will show an increase in molecular weight), mass spectrometry (MALDI-TOF or ESI-MS), and HPLC.
-
-
Storage:
-
Store the purified PEGylated protein under conditions that are optimal for the non-PEGylated protein.
-
Chemical Reaction Pathway
The following diagram illustrates the chemical reaction between the NHS ester of this compound and a primary amine of a lysine residue.
Caption: Amide bond formation during PEGylation.
Troubleshooting
Table 2: Common Issues and Solutions in PEGylation
| Issue | Possible Cause | Suggested Solution |
| Low PEGylation Efficiency | - Inactive PEG reagent (hydrolyzed).- Incorrect reaction buffer (contains primary amines).- Insufficient molar excess of PEG reagent.- Low protein concentration. | - Use fresh, properly stored PEG reagent.- Ensure the use of an amine-free buffer.- Increase the molar ratio of PEG to protein.- Concentrate the protein solution. |
| Protein Precipitation | - High concentration of organic solvent.- Change in protein solubility upon PEGylation. | - Ensure the organic solvent concentration is below 10%.- Screen different reaction buffers and pH values. |
| High Degree of Heterogeneity | - Multiple accessible lysine residues with similar reactivity. | - Optimize reaction conditions (lower temperature, shorter time, lower pH) to favor more reactive sites.- Consider site-specific PEGylation strategies if homogeneity is critical. |
By following these guidelines and protocols, researchers can effectively perform and optimize the conjugation of this compound to lysine residues, paving the way for the development of novel and improved biotherapeutics.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for ScO-PEG8-COOH: Activation and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ScO-PEG8-COOH, a heterobifunctional linker, with a primary focus on the activation of its terminal carboxylic acid group for subsequent bioconjugation.
Introduction to this compound
This compound is a versatile tool in bioconjugation, featuring two distinct reactive moieties separated by an 8-unit polyethylene glycol (PEG) spacer. This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecules. The PEG spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.
The two key functional groups of this compound are:
-
ScO Group: This is an amine-reactive group, likely a pre-activated ester, which can directly form a stable amide bond with primary or secondary amines without the need for prior activation.
-
Carboxylic Acid (COOH) Group: This terminal group requires activation to react with amine-containing molecules, forming a stable amide bond. This allows for controlled conjugation to a second molecule of interest.
The bifunctional nature of this linker is particularly advantageous in the development of complex biomolecules such as antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles.
Activation of the Carboxylic Acid Group
The most common and efficient method for activating the carboxylic acid group of this compound for reaction with primary amines is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] This two-step process first converts the carboxylic acid into a more stable and amine-reactive NHS ester, which then readily reacts with an amine to form a covalent amide bond.[2]
The activation reaction is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent conjugation to the amine is favored at a physiological to slightly basic pH (7.2-8.5).[2]
Quantitative Data Summary
The following tables provide representative quantitative data for the activation and conjugation of carboxylic acid-terminated PEG linkers. Note that optimal conditions should be determined empirically for each specific application.
Table 1: Recommended Reagent Concentrations and Molar Ratios for Carboxylic Acid Activation
| Reagent | Recommended Concentration | Molar Ratio (relative to this compound) | Purpose |
| This compound | 1-10 mM | 1x | The bifunctional linker to be activated. |
| EDC | 2-10 mM | 1.5-2x | Activates the carboxylic acid group. |
| NHS/Sulfo-NHS | 5-25 mM | 2-5x | Stabilizes the activated intermediate, forming an amine-reactive NHS ester. |
| Amine-containing Molecule | 1-10 mM | 1-1.5x | The molecule to be conjugated to the activated carboxylic acid. |
Table 2: Typical pH Ranges for Activation and Conjugation Steps
| Reaction Step | pH Range | Recommended Buffer | Rationale |
| Activation | 4.5 - 6.0 | 0.1 M MES | Maximizes the efficiency of EDC-mediated activation while minimizing hydrolysis of the NHS ester. |
| Conjugation | 7.2 - 8.5 | 0.1 M PBS or Borate Buffer | Promotes the reaction between the NHS ester and the deprotonated primary amine of the target molecule.[3] |
Experimental Protocols
Protocol 1: Two-Step Activation and Conjugation of the Carboxylic Acid Group
This protocol describes the activation of the terminal carboxylic acid of this compound and its subsequent conjugation to an amine-containing molecule (e.g., a protein, peptide, or small molecule). This protocol assumes the ScO group has already been reacted or is intended to be reacted in a subsequent step.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Amine-containing molecule of interest
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO.
-
Immediately before use, prepare fresh stock solutions of EDC and NHS/Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer.
-
Dissolve the amine-containing molecule in Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.
-
Add the freshly prepared EDC solution to achieve a 1.5 to 2-fold molar excess over the linker.
-
Immediately add the NHS/Sulfo-NHS solution to achieve a 2 to 5-fold molar excess over the linker.
-
Vortex the mixture gently and incubate at room temperature for 15-30 minutes.
-
-
Conjugation to Amine-Containing Molecule:
-
Immediately add the activated ScO-PEG8-NHS ester solution to the solution of the amine-containing molecule. A 5 to 20-fold molar excess of the activated linker over the target molecule is a common starting point, but this should be optimized.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Conjugation Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: Sequential Conjugation Using the Heterobifunctional Nature of this compound
This protocol outlines a strategy for a two-step sequential conjugation, first reacting the pre-activated ScO group, followed by the activation and reaction of the COOH group.
Step A: Conjugation to the First Amine via the ScO Group
-
Dissolve this compound in a suitable anhydrous solvent (e.g., DMSO or DMF).
-
Dissolve the first amine-containing molecule (Molecule A-NH2) in the same solvent or a compatible buffer.
-
Combine the two solutions, typically using a slight molar excess of the linker.
-
Allow the reaction to proceed at room temperature for 1-2 hours or as recommended for the specific ScO-type active ester.
-
Purify the resulting Molecule A-PEG8-COOH conjugate to remove unreacted linker and Molecule A-NH2.
Step B: Activation and Conjugation of the COOH Group
-
Take the purified Molecule A-PEG8-COOH from Step A.
-
Follow the steps outlined in Protocol 1 to activate the terminal carboxylic acid and conjugate it to the second amine-containing molecule (Molecule B-NH2).
Visualizations
Caption: Chemical pathway for the activation of the carboxylic acid group of this compound and its subsequent conjugation to an amine-containing molecule.
Caption: A typical experimental workflow for the two-step activation and conjugation of the carboxylic acid group of this compound.
References
Application Notes and Protocols for ScO-PEG8-COOH EDC/NHS Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent conjugation of ScO-PEG8-COOH to amine-containing molecules using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. This method is widely used for the stable linkage of molecules for various applications in drug development, diagnostics, and life sciences research.
Introduction
The EDC/NHS coupling reaction is a robust and versatile method for forming a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2). This compound is a heterobifunctional linker containing a carboxylic acid group and a second reactive group (ScO). The polyethylene glycol (PEG) spacer enhances solubility and can reduce non-specific interactions of the conjugated molecule.
The reaction proceeds in two main steps. First, EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate is unstable in aqueous solutions and prone to hydrolysis.[1][3] The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester.[4] This NHS ester then efficiently reacts with a primary amine on the target molecule to form a stable amide bond.
Materials and Reagents
Reagents
-
This compound
-
Molecule containing a primary amine (e.g., protein, peptide, antibody, small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification supplies (e.g., dialysis cassettes, size-exclusion chromatography columns)
Equipment
-
pH meter
-
Stir plate and stir bars
-
Reaction vials
-
Standard laboratory glassware
-
Purification system (e.g., chromatography setup)
Experimental Protocols
This protocol outlines a two-step EDC/NHS coupling procedure, which is generally recommended to improve reaction efficiency and control.
Reagent Preparation
-
This compound Solution: Prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration will depend on the specific application and the solubility of the molecule.
-
Amine-Containing Molecule Solution: Dissolve the amine-containing molecule in the Coupling Buffer (PBS, pH 7.2-7.5).
-
EDC and NHS/Sulfo-NHS Solutions: Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer (MES, pH 4.5-6.0) immediately before use. Do not store these solutions as their reactivity decreases over time.
Two-Step Coupling Protocol
Step 1: Activation of this compound
-
In a reaction vial, add the this compound solution.
-
Add the freshly prepared EDC and NHS (or Sulfo-NHS) solutions to the this compound solution. A typical molar ratio is a 2-5 fold molar excess of EDC and NHS over this compound.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This step is most efficient at a pH of 4.5-6.0.
Step 2: Conjugation to Amine-Containing Molecule
-
Immediately after the activation step, add the activated this compound solution to the solution of the amine-containing molecule.
-
The reaction of the NHS-activated molecule with primary amines is most efficient at pH 7.2-7.5.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
Step 3: Quenching the Reaction
-
To stop the reaction, add the Quenching Buffer to the reaction mixture. A final concentration of 20-50 mM of Tris or hydroxylamine is recommended.
-
Incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS esters.
Purification of the Conjugate
-
Remove excess reagents, byproducts, and unreacted molecules from the final conjugate.
-
Common purification methods include:
-
Dialysis: Effective for removing small molecules like EDC, NHS, and their byproducts from large protein conjugates.
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size, effectively removing smaller unreacted components.
-
Ion-Exchange Chromatography (IEX): Can be used to separate the conjugate from the unconjugated starting materials based on charge differences.
-
Hydrophobic Interaction Chromatography (HIC): Another option for purifying PEGylated proteins.
-
Data Presentation
The following table summarizes the key reaction parameters for the EDC/NHS coupling of this compound. These values may require optimization depending on the specific molecules being conjugated.
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS activation of the carboxyl group. |
| Coupling pH | 7.2 - 7.5 | Optimal for the reaction of the NHS ester with primary amines. |
| Molar Ratio (EDC:NHS:PEG-COOH) | (2-10) : (2-10) : 1 | Higher ratios may be needed for dilute solutions. |
| Molar Ratio (Activated PEG:Amine) | 1.5:1 to 20:1 | The optimal ratio depends on the number of available amines and desired degree of labeling. |
| Activation Time | 15 - 30 minutes | At room temperature. |
| Coupling Time | 2 hours - overnight | At room temperature or 4°C. |
| Quenching Agent | Tris, Hydroxylamine, Glycine | Final concentration of 20-50 mM. |
Visualizations
Reaction Mechanism
Caption: EDC/NHS coupling reaction mechanism for this compound.
Experimental Workflow
Caption: General experimental workflow for EDC/NHS coupling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive EDC or NHS | Use fresh, high-quality reagents. Allow reagents to come to room temperature before opening to prevent moisture contamination. |
| Incorrect pH | Ensure the pH for the activation and coupling steps are within the optimal ranges. | |
| Hydrolysis of NHS ester | Add the amine-containing molecule immediately after the activation step. | |
| Precipitation of Reactants | Poor solubility | Adjust buffer composition or add a small amount of organic co-solvent (e.g., DMSO, DMF). |
| High concentration of EDC | Reduce the amount of EDC used in the reaction. | |
| Multiple PEGylated Species | High molar excess of PEG linker | Optimize the molar ratio of the activated PEG linker to the amine-containing molecule. |
| Non-specific binding | Ensure adequate purification to remove non-covalently bound molecules. |
Conclusion
The EDC/NHS coupling protocol is a reliable method for conjugating this compound to amine-containing molecules. By carefully controlling the reaction conditions, particularly pH and reagent stoichiometry, a high yield of the desired conjugate can be achieved. Subsequent purification is crucial to obtain a product of high purity for downstream applications. The provided protocol serves as a starting point, and optimization may be necessary for specific applications and molecules.
References
Application Notes and Protocols for the Purification of ScO-PEG8-COOH Conjugated Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction: The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a premier strategy for enhancing the therapeutic properties of proteins. It can improve a protein's stability, solubility, and in vivo half-life by increasing its hydrodynamic radius and shielding it from proteolytic degradation and the host immune system.[1] Linkers such as ScO-PEG8-COOH provide a defined spacer and reactive groups for controlled conjugation. The ScO (bicyclo[6.1.0]nonyne) group can be used for strain-promoted azide-alkyne cycloaddition (SPAAC), while the carboxyl (COOH) group allows for conjugation to primary amines (e.g., lysine residues) via carbodiimide chemistry.[2][3]
Following the conjugation reaction, the mixture is heterogeneous, containing the desired mono-PEGylated protein, unreacted native protein, multi-PEGylated species, positional isomers, and excess PEG linker.[] Therefore, a robust and efficient purification strategy is critical to isolate the target conjugate and ensure the safety and efficacy of the final biotherapeutic product. These application notes provide detailed protocols for a multi-step purification and characterization workflow.
General Purification and Analysis Workflow
The overall process involves a series of chromatographic steps to separate the reaction components, followed by analytical techniques to verify the purity and identity of the final product.
Application Note 1: Purification Strategy and Method Selection
The choice of purification method is dictated by the physicochemical differences between the components in the reaction mixture. PEGylation increases the hydrodynamic size and can shield the protein's surface charge, both of which can be exploited for separation.[] The most common and effective techniques are size exclusion chromatography (SEC) and ion exchange chromatography (IEX).
Table 1: Comparison of Primary Chromatographic Purification Techniques
| Technique | Principle of Separation | Advantages | Disadvantages | Primary Application |
| Size Exclusion Chromatography (SEC) | Separates based on differences in hydrodynamic radius (molecular size). | Excellent for removing small molecules (unreacted PEG, salts). Gentle, non-denaturing conditions. High recovery. | Low resolution for species of similar size (e.g., positional isomers). Limited sample loading capacity. | First step: Bulk removal of unreacted PEG linker and buffer exchange. |
| Ion Exchange Chromatography (IEX) | Separates based on differences in net surface charge. | High resolution, capable of separating mono-, multi-PEGylated species, and positional isomers. High binding capacity. | Elution may require salt or pH gradients, which must be removed later. Performance is protein-dependent. | Second step: High-resolution separation of native protein from different PEGylated forms. |
| Hydrophobic Interaction Chromatography (HIC) | Separates based on differences in hydrophobicity. | Orthogonal to SEC and IEX. Can be effective when PEGylation significantly alters protein hydrophobicity. | Resolution can be poor for PEGylated species. Requires high salt concentrations for binding. | Alternative/Polishing step: Used when IEX provides insufficient resolution. |
Protocol 1: Two-Step Purification of this compound Conjugated Protein
This protocol outlines a standard two-step process using SEC followed by IEX, a strategy widely adopted for purifying PEGylated proteins.
Part A: Size Exclusion Chromatography (SEC) for Bulk Separation
Objective: To efficiently remove unreacted this compound and other low molecular weight components from the reaction mixture.
Materials:
-
SEC Column: e.g., HiLoad 16/600 Superdex 200 pg or equivalent, chosen based on the size of the protein conjugate.
-
Chromatography System: FPLC or HPLC system with UV detector.
-
Mobile Phase/Equilibration Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or another suitable physiological buffer. Ensure it is filtered and degassed.
-
Sample: Crude PEGylation reaction mixture, clarified by centrifugation (10,000 x g for 10 min) or filtration (0.22 µm) to remove particulates.
Methodology:
-
System Preparation: Equilibrate the chromatography system and SEC column with at least 1.5 column volumes (CVs) of Mobile Phase at a flow rate appropriate for the column (e.g., 1.0 mL/min for a 16/600 column).
-
Sample Loading: Inject the clarified reaction mixture onto the column. The sample volume should not exceed 2-3% of the total column volume to ensure optimal resolution.
-
Elution: Perform an isocratic elution with the Mobile Phase for at least 1.2 CVs.
-
Fraction Collection: Monitor the eluate at 280 nm. Collect fractions corresponding to the high molecular weight peak, which contains the protein species (native and PEGylated). The unreacted PEG linker will elute later in a separate, low molecular weight peak.
-
Pooling: Pool the fractions from the protein peak. Confirm protein presence using a Bradford assay or by measuring A280. This pool will be the loading material for the subsequent IEX step.
Part B: Ion Exchange Chromatography (IEX) for High-Resolution Separation
Objective: To separate the un-PEGylated protein from the mono- and multi-PEGylated species based on differences in surface charge.
Principle: The covalent attachment of the neutral this compound chain shields the positive charges of surface lysines (if amine-coupled). This charge-shielding effect reduces the protein's interaction with a cation exchange resin, causing PEGylated species to elute at a lower salt concentration than the more positively charged native protein.
Materials:
-
IEX Column: e.g., HiTrap SP HP (Cation Exchange) or HiTrap Q HP (Anion Exchange). The choice depends on the protein's isoelectric point (pI) and the chosen buffer pH. For a protein with a pI > 7, cation exchange is typically used at a pH below the pI.
-
Chromatography System: FPLC or HPLC system with UV detector and conductivity monitor.
-
Binding Buffer (Buffer A): Low salt buffer, e.g., 20 mM MES, pH 6.0.
-
Elution Buffer (Buffer B): High salt buffer, e.g., 20 mM MES, 1.0 M NaCl, pH 6.0.
-
Sample: Pooled fractions from the SEC step. If necessary, perform a buffer exchange into the Binding Buffer using dialysis or a desalting column.
Methodology:
-
System Preparation: Equilibrate the IEX column with Binding Buffer (Buffer A) for 5-10 CVs, or until the UV and conductivity readings are stable.
-
Sample Loading: Load the buffer-exchanged sample onto the column at a flow rate recommended by the manufacturer.
-
Wash: Wash the column with Binding Buffer for 5 CVs to remove any unbound material.
-
Gradient Elution: Elute the bound proteins using a linear gradient from 0% to 50% Elution Buffer (Buffer B) over 20 CVs. The reduced charge of the PEGylated species will cause them to elute earlier in the gradient than the native protein. Typically, multi-PEGylated species elute first, followed by mono-PEGylated, and finally the native protein.
-
Fraction Collection: Collect fractions (e.g., 1 mL) across the entire gradient and monitor the chromatogram for distinct peaks.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or analytical SEC to identify which peaks correspond to the desired mono-PEGylated conjugate.
Application Note 2: Quality Control of Purified Fractions
After purification, it is essential to assess the purity, identity, and degree of PEGylation of the collected fractions using orthogonal analytical methods.
Table 2: Key Analytical Techniques for Characterization
| Analytical Technique | Information Provided | Typical Output |
| SDS-PAGE | Purity, apparent molecular weight, degree of PEGylation (qualitative). | Gel image showing distinct bands. PEGylated proteins will show a significant upward shift in apparent MW compared to the native protein. |
| Analytical SEC (aSEC) | Purity, presence of aggregates, quantification of different species. | Chromatogram with peaks corresponding to aggregate, monomer, and fragment species. Purity is calculated by peak area integration. |
| Mass Spectrometry (MS) | Absolute molecular weight confirmation of the conjugate, identification of PEGylation sites (with peptide mapping). | Mass spectrum showing the mass of the intact conjugate. Peptide mapping data identifies modified residues. |
| Analytical IEX (aIEX) | Purity, separation of positional isomers, charge heterogeneity. | High-resolution chromatogram resolving different charge variants and PEGylated isoforms. |
Protocol 2: Purity Assessment by SDS-PAGE
Objective: To visually confirm successful PEGylation and assess the purity of the fractions collected from the IEX step.
Materials:
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).
-
SDS-PAGE running buffer (e.g., MOPS or MES).
-
Loading buffer (e.g., LDS sample buffer) with and without a reducing agent (e.g., DTT).
-
Molecular weight standards.
-
Protein stain (e.g., Coomassie Brilliant Blue or silver stain).
Methodology:
-
Sample Preparation: Dilute protein samples (native protein control, SEC pool, and IEX fractions) to a concentration of ~0.5-1.0 mg/mL. Mix 10 µL of each sample with 10 µL of 2X loading buffer.
-
Denaturation: Heat the samples at 70-95°C for 5-10 minutes.
-
Gel Loading: Load 10-20 µL of each sample and the molecular weight standard into the wells of the gel.
-
Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Staining and Imaging: Stain the gel with Coomassie Blue for 1 hour, followed by destaining until clear bands are visible. Image the gel using a gel documentation system.
-
Interpretation: Compare the lanes. The native protein will appear as a single band at its expected molecular weight. PEGylated species will appear as higher molecular weight bands or smears. Pure fractions of mono-PEGylated protein should show a single, predominant band at a higher MW than the native protein.
Data Presentation: Example Purification Summary
The following table presents hypothetical data from a typical purification run to illustrate the expected outcomes in terms of yield and purity.
Table 3: Hypothetical Purification Results
| Purification Stage | Total Protein (mg) | Purity by aSEC (%) | Predominant Species |
| Crude Reaction Mixture | 100 | 45% | Native, Mono-PEG, Di-PEG |
| Post-SEC Pool | 95 | 47% | Native, Mono-PEG, Di-PEG |
| Post-IEX Fraction A | 18 | >98% | Di-PEGylated |
| Post-IEX Fraction B | 42 | >99% | Mono-PEGylated |
| Post-IEX Fraction C | 25 | >99% | Native Protein |
This structured approach, combining bulk separation with high-resolution chromatography and supported by robust analytical characterization, enables the successful purification of this compound conjugated proteins for research and therapeutic development.
References
Application Notes and Protocols: Characterization of ScO-PEG8-COOH Conjugates by Mass Spectrometry
Introduction
The conjugation of polyethylene glycol (PEG) chains to nanoparticles and biomolecules is a widely employed strategy in drug delivery and diagnostics to enhance solubility, stability, and pharmacokinetic profiles.[1][2][3] Scandium oxide (ScO) nanoparticles functionalized with a discrete PEG linker terminating in a carboxylic acid (ScO-PEG8-COOH) represent a class of materials with significant potential in biomedical applications. Accurate and comprehensive characterization of these conjugates is critical for ensuring product quality, consistency, and performance.
Mass spectrometry (MS) is a powerful analytical technique for the detailed characterization of PEGylated materials, providing precise information on molecular weight, purity, and structural integrity.[4][5] This application note provides a detailed protocol for the characterization of this compound conjugates using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).
Objective
To provide researchers, scientists, and drug development professionals with a detailed protocol for the qualitative and quantitative characterization of this compound conjugates using high-resolution mass spectrometry.
Experimental Workflow
The overall workflow for the characterization of this compound conjugates is depicted below. This process involves sample preparation, LC-MS analysis, and subsequent data processing to confirm the identity and purity of the conjugate.
Figure 1: Experimental workflow for the characterization of this compound conjugates.
Materials and Reagents
-
This compound Conjugate Sample
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Triethylamine (TEA) (Optional, for post-column addition)
-
2 mL LC-MS Vials with Septa Caps
-
0.22 µm Syringe Filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) equipped with an Electrospray Ionization (ESI) source.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial to obtain high-quality mass spectrometry data and to prevent contamination of the instrument.
-
Dissolution: Accurately weigh a small amount of the this compound sample and dissolve it in a suitable solvent. A starting point is a 1:1 (v/v) mixture of acetonitrile and water to a concentration of 1 mg/mL.
-
Dilution: Perform a serial dilution of the stock solution to a final concentration range of 10-100 µg/mL using the same solvent system. The optimal concentration may vary depending on the instrument's sensitivity.
-
Filtration: Filter the final diluted sample through a 0.22 µm syringe filter directly into a 2 mL LC-MS vial. This step is critical to remove any particulate matter that could block the LC system.
LC-MS Analysis
Liquid chromatography is used to separate the conjugate from any potential impurities before it enters the mass spectrometer.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 1-5 µL
-
Column Temperature: 40 °C
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: m/z 100 - 2000
-
Capillary Voltage: 3.5 - 4.0 kV
-
Drying Gas Temperature: 325 - 350 °C
-
Drying Gas Flow: 6 - 10 L/min
-
Nebulizer Pressure: 35 - 45 psi
-
Data Acquisition: Profile mode
-
Note: For complex spectra with multiple charge states, a post-column infusion of a charge-reducing agent like 0.1% triethylamine (TEA) in 50:50 acetonitrile/water can be employed to simplify the spectrum.
Data Analysis
-
Spectrum Extraction: Extract the mass spectrum from the chromatographic peak corresponding to the this compound conjugate.
-
Deconvolution: Use appropriate software (e.g., Agilent MassHunter, Thermo BioPharma Finder) to deconvolute the raw ESI mass spectrum. This process converts the multiple charge state envelope into a zero-charge mass spectrum, which simplifies interpretation.
-
Mass Determination: Determine the monoisotopic or average mass from the deconvoluted spectrum. Compare the experimentally determined mass with the theoretical mass of the this compound conjugate.
-
Impurity Profiling: Analyze the chromatogram for any additional peaks that may correspond to impurities or degradation products.
Quantitative Data Summary
The following table summarizes the key parameters for the this compound conjugate and the expected results from the mass spectrometry analysis.
| Parameter | Theoretical Value | Expected Experimental Value |
| Chemical Formula | C28H49NO12Sc | - |
| Molecular Weight (Monoisotopic) | 634.26 g/mol | 634.26 ± 0.01 g/mol |
| Molecular Weight (Average) | 634.66 g/mol | 634.66 ± 0.01 g/mol |
| Observed Ions (ESI+) | [M+H]+, [M+Na]+, [M+K]+ | m/z 635.27, 657.25, 673.22 |
| Purity (by LC-UV/MS) | > 95% | To be determined from chromatogram |
Note: The theoretical molecular weight of the this compound ligand is 591.7 g/mol . The addition of Scandium (Sc, most abundant isotope 44.96 g/mol ) and considering the formation of Scandium oxide and bonding, the exact mass will vary based on the precise structure of the nanoparticle core and its linkage to the PEG chain. For this application note, a simplified 1:1 conjugate with Sc is assumed for illustrative purposes. The actual observed mass may differ and will be characteristic of the specific nanoparticle conjugate.
Signaling Pathways and Logical Relationships
The logical flow of data analysis is crucial for an accurate characterization. The following diagram illustrates the relationship between the different stages of data processing.
Figure 2: Logical flow for data analysis in MS characterization.
Conclusion
This application note provides a comprehensive protocol for the characterization of this compound conjugates using LC-MS. The described methodology allows for the accurate determination of the conjugate's molecular weight and the assessment of its purity. High-resolution mass spectrometry, coupled with appropriate sample preparation and data analysis, is an indispensable tool for the reliable characterization of novel PEGylated nanomaterials in research and development.
References
- 1. enovatia.com [enovatia.com]
- 2. Polyethylene glycol (PEG) as a broad applicability marker for LC–MS/MS-based biodistribution analysis of nanomedicines and advanced therapeutics - SINTEF [sintef.no]
- 3. Polyethylene glycol (PEG) as a broad applicability marker for LC-MS/MS-based biodistribution analysis of nanomedicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.uno.edu [scholarworks.uno.edu]
- 5. Characterization of 40 kDa poly(ethylene glycol) polymers by proton transfer reaction QTOF mass spectrometry and 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Peptides and Proteins with ScO-PEG8-COOH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles, experimental procedures, and applications of labeling peptides and proteins using ScO-PEG8-COOH. This bifunctional linker is a powerful tool for bioconjugation, enabling a two-step labeling strategy that combines stable amide bond formation with highly specific and efficient strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry".
Introduction to this compound Labeling
This compound is a heterobifunctional linker designed for the precise modification of biomolecules. It consists of three key components:
-
ScO (Cyclooctyne): A strained alkyne that readily reacts with azide-functionalized molecules via SPAAC without the need for a copper catalyst. This bioorthogonal reaction is highly specific and can be performed in complex biological media.
-
PEG8 (Polyethylene Glycol): An eight-unit polyethylene glycol spacer that increases the hydrophilicity of the linker and the resulting conjugate. This can help to improve solubility, reduce aggregation, and minimize non-specific interactions.
-
COOH (Carboxylic Acid): A terminal carboxyl group that can be activated to react with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, to form a stable amide bond.
This dual functionality allows for a versatile, two-step labeling approach. First, the this compound linker is conjugated to a peptide or protein. Second, the cyclooctyne handle is then available to react with a molecule containing an azide group.
Data Presentation
The efficiency of the labeling reactions is crucial for successful bioconjugation. The following table summarizes typical quantitative data for the two key reactions involved in using this compound. These values are representative and may vary depending on the specific protein, peptide, and reaction conditions.
| Parameter | Amide Bond Formation (EDC/NHS Chemistry) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Typical Molar Ratio (Linker:Biomolecule) | 5-20 fold excess of activated linker | 1.5-5 fold excess of azide-molecule |
| Typical Reaction Time | 2-4 hours at room temperature or overnight at 4°C | 1-4 hours at room temperature |
| Typical Labeling Efficiency | 60-90% | >95% |
| pH Range | 7.0-8.0 for amine reaction (activation at pH 4.5-6.0) | 4.0-9.0 |
| Common Quenching Reagent | Hydroxylamine, Tris, or Glycine | Not typically required |
| Stability of the Formed Bond | High (Stable amide bond) | High (Stable triazole linkage) |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Reaction vials
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Prepare EDC and NHS/Sulfo-NHS Solutions: Prepare fresh solutions of EDC and NHS (or Sulfo-NHS for aqueous reactions) in Activation Buffer at a concentration of 100 mM.
-
Activation Reaction:
-
In a reaction vial, add the this compound stock solution.
-
Add a 1.5 to 2-fold molar excess of EDC solution.
-
Add a 2 to 2.5-fold molar excess of NHS or Sulfo-NHS solution.
-
Vortex briefly to mix.
-
Incubate at room temperature for 15-30 minutes. The activated ScO-PEG8-NHS ester is now ready for conjugation to an amine-containing molecule.
-
Protocol 2: Conjugation of Activated ScO-PEG8-NHS to a Peptide or Protein
This protocol details the reaction of the activated ScO-PEG8-NHS ester with a primary amine on a peptide or protein.
Materials:
-
Activated ScO-PEG8-NHS ester (from Protocol 1)
-
Peptide or protein with available primary amines
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Peptide/Protein Solution: Dissolve the peptide or protein in Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Conjugation Reaction:
-
Add the freshly activated ScO-PEG8-NHS ester solution to the peptide/protein solution. A 5- to 20-fold molar excess of the activated linker over the peptide/protein is a good starting point, but the optimal ratio should be determined empirically.
-
Gently mix the reaction solution.
-
Incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction should be protected from light.
-
-
Quench the Reaction (Optional but Recommended): Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess linker and reaction byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the "click" reaction between the ScO-labeled peptide/protein and an azide-containing molecule.
Materials:
-
ScO-labeled peptide or protein (from Protocol 2)
-
Azide-containing molecule (e.g., azide-modified fluorescent dye, biotin, or drug molecule)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants:
-
Dissolve the ScO-labeled peptide or protein in the Reaction Buffer.
-
Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or water) and then add it to the reaction mixture.
-
-
SPAAC Reaction:
-
Add the azide-containing molecule to the solution of the ScO-labeled peptide or protein. A 1.5- to 5-fold molar excess of the azide-molecule is typically sufficient.
-
Gently mix the solution.
-
Incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE, HPLC, or mass spectrometry.
-
-
Purification (if necessary): If unreacted azide-molecule needs to be removed, purify the final conjugate using a desalting column, dialysis, or size-exclusion chromatography.
Visualizations
Caption: Reaction scheme for the two-step labeling of peptides/proteins using this compound.
Caption: Experimental workflow for peptide and protein labeling with this compound.
Application Notes and Protocols for Stoichiometric ScO-PEG8-COOH Conjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium oxide (ScO) nanoparticles are emerging as promising materials in various biomedical applications, including bioimaging and drug delivery, owing to their unique chemical and physical properties. Surface modification of these nanoparticles with biocompatible polymers like polyethylene glycol (PEG) is crucial to enhance their stability in physiological environments, reduce non-specific protein adsorption, and prolong circulation times. This document provides detailed application notes and protocols for the conjugation of a carboxylated PEG linker, specifically ScO-PEG8-COOH, to scandium oxide nanoparticles.
The conjugation process is a multi-step procedure that typically involves the synthesis of ScO nanoparticles, surface functionalization to introduce reactive groups, and subsequent covalent attachment of the PEG linker. A common and effective strategy for conjugating carboxylated molecules to metal oxide nanoparticles is to first introduce primary amine groups onto the nanoparticle surface, followed by an amide bond formation with the carboxyl group of the PEG linker. This is often achieved through carbodiimide crosslinker chemistry, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).
These protocols provide a foundational methodology that can be adapted and optimized for specific research and development needs.
Data Presentation: Stoichiometric Considerations
Determining the precise stoichiometric ratio for this compound conjugation is highly dependent on the specific characteristics of the scandium oxide nanoparticles, such as their size, surface area, and the density of surface functional groups. Therefore, empirical optimization is often necessary. The following table provides a general guideline for the molar ratios of reagents used in the key steps of the conjugation process, based on established protocols for similar metal oxide nanoparticle systems.
| Reaction Step | Reactant 1 | Reactant 2 | Reactant 3 | Typical Molar Ratio (Reactant 1:2:3) | Key Considerations |
| Amine Functionalization | ScO Nanoparticles | APTES | - | Varies based on surface area | The concentration of APTES needs to be optimized to achieve a monolayer coverage and avoid aggregation. A common starting point is a 1-5% (v/v) solution of APTES in a suitable solvent. |
| PEG-COOH Activation | This compound | EDC | NHS | 1 : 1.5 : 1.2 | A slight excess of EDC and NHS is used to ensure efficient activation of the carboxyl groups. The reaction is typically performed in an amine-free buffer at a slightly acidic pH (e.g., MES buffer, pH 6.0). |
| Conjugation | Amine-functionalized ScO-NPs | Activated this compound | - | Varies; typically a 10-50 fold molar excess of activated PEG is used relative to the estimated number of surface amine groups. | The optimal ratio should be determined experimentally to achieve the desired PEG grafting density without causing nanoparticle aggregation. |
Experimental Protocols
Protocol 1: Synthesis of Scandium Oxide (Sc₂O₃) Nanoparticles
This protocol describes a sol-gel method for the synthesis of scandium oxide nanoparticles.[1][2][3]
Materials:
-
Scandium(III) chloride hydrate (ScCl₃·xH₂O)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare a precursor solution by dissolving scandium(III) chloride hydrate in deionized water.
-
Adjust the pH of the solution by dropwise addition of a NaOH or NH₄OH solution while stirring vigorously to induce the precipitation of scandium hydroxide.
-
Age the resulting suspension at room temperature or under reflux for a defined period to control particle size and morphology.[1][3]
-
Collect the precipitate by centrifugation and wash it multiple times with deionized water and ethanol to remove residual ions.
-
Dry the resulting scandium hydroxide precursor in an oven.
-
Calcination of the dried precursor at a high temperature (e.g., 500-800 °C) will yield scandium oxide (Sc₂O₃) nanoparticles.
-
Characterize the synthesized nanoparticles for size, morphology, and crystal structure using techniques such as Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD).
Protocol 2: Amine Functionalization of Scandium Oxide Nanoparticles
This protocol outlines the surface modification of ScO nanoparticles with (3-aminopropyl)triethoxysilane (APTES) to introduce primary amine groups.
Materials:
-
Synthesized Scandium Oxide (Sc₂O₃) nanoparticles
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene or ethanol
-
Ethanol
-
Deionized water
Procedure:
-
Disperse the Sc₂O₃ nanoparticles in anhydrous toluene or ethanol through sonication.
-
Add APTES to the nanoparticle dispersion. A typical starting concentration is 1-5% (v/v) APTES.
-
Reflux the mixture for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon) with constant stirring.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the amine-functionalized nanoparticles (ScO-NH₂) by centrifugation.
-
Wash the nanoparticles multiple times with anhydrous toluene/ethanol followed by ethanol and deionized water to remove unreacted APTES.
-
Dry the ScO-NH₂ nanoparticles under vacuum.
-
Confirm the presence of amine groups on the surface using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS).
Protocol 3: this compound Conjugation via EDC/NHS Chemistry
This protocol details the covalent attachment of this compound to the amine-functionalized ScO nanoparticles.
Materials:
-
Amine-functionalized ScO nanoparticles (ScO-NH₂)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: 0.1 M PBS buffer, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Deionized water
Procedure:
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add EDC and NHS to the this compound solution. A molar ratio of 1:1.5:1.2 (PEG-COOH:EDC:NHS) is a good starting point.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester activated PEG.
-
-
Conjugation to ScO-NH₂ Nanoparticles:
-
Disperse the ScO-NH₂ nanoparticles in the Coupling Buffer.
-
Add the freshly prepared activated this compound solution to the nanoparticle dispersion. A 10 to 50-fold molar excess of the activated PEG relative to the estimated surface amine groups is recommended for initial experiments.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted NHS-esters by adding the Quenching Buffer and incubating for 30 minutes.
-
Purify the PEGylated nanoparticles (this compound) by repeated centrifugation and resuspension in deionized water or a suitable buffer to remove unreacted PEG and byproducts.
-
-
Characterization:
-
Characterize the final product to confirm successful conjugation. Techniques such as Dynamic Light Scattering (DLS) can show an increase in hydrodynamic diameter. Zeta potential measurements will indicate a change in surface charge. FTIR can be used to identify the characteristic peaks of the PEG linker. Thermogravimetric Analysis (TGA) can quantify the amount of PEG grafted onto the nanoparticles.
-
Visualizations
Caption: Experimental workflow for the synthesis and PEGylation of scandium oxide nanoparticles.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in ScO-PEG8-COOH Conjugation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals experiencing low yields in conjugation reactions involving ScO-PEG8-COOH. The guidance provided focuses on the activation of the terminal carboxylic acid (COOH) group and its subsequent conjugation to primary amines, as this is the most common source of yield issues.
Troubleshooting Guide
This guide addresses common problems encountered during the this compound conjugation process in a question-and-answer format.
Question: Why is my conjugation yield consistently low?
Answer: Low conjugation yield is a frequent issue and can typically be attributed to one or more of the following factors related to the activation of the carboxylic acid and the subsequent amidation reaction.
-
Suboptimal Reaction pH: The two-step EDC/NHS chemistry is highly pH-dependent. The activation of the carboxyl group with EDC is most efficient at a pH of 4.5-6.0, while the subsequent reaction of the NHS-ester with the primary amine is optimal at a pH of 7.2-8.5.[1][2] Performing the entire reaction at a single, non-optimal pH can significantly reduce yield.
-
Hydrolysis of Reagents: Both the EDC reagent and the intermediate NHS-ester are highly susceptible to hydrolysis in aqueous environments.[1] The half-life of an NHS-ester can be as short as 10 minutes at pH 8.6 and 4°C. This competing hydrolysis reaction reduces the amount of active reagent available for conjugation.
-
Poor Reagent Quality or Handling: EDC and NHS are moisture-sensitive.[1] Improper storage or repeated exposure to atmospheric moisture can lead to degradation and loss of activity. Similarly, using low-quality or aged anhydrous solvents like DMSO or DMF for reconstitution can introduce water and accelerate hydrolysis.
-
Presence of Competing Nucleophiles: The reaction buffer or the sample itself may contain primary amine-containing molecules (e.g., Tris buffer, glycine) which will compete with the target molecule for reaction with the activated this compound, thereby lowering the yield of the desired conjugate.[1]
-
Inappropriate Molar Ratios: The molar ratios of EDC and NHS to the this compound, as well as the ratio of the activated PEG linker to the amine-containing molecule, are critical. Insufficient activation reagents or an incorrect ratio of reactants can lead to incomplete conversion.
Question: I'm observing precipitation during my reaction. What is the cause and how can I fix it?
Answer: Precipitation can occur for a few reasons, primarily related to protein aggregation or reagent concentration.
-
Protein Aggregation: Changes in pH during the reaction or the addition of organic solvents (like DMSO or DMF) can cause some proteins to become unstable and aggregate.
-
Solution: Ensure your protein is soluble and stable in the chosen reaction buffers. It is advisable to perform a buffer exchange prior to the reaction to ensure compatibility.
-
-
High EDC Concentration: While an excess of EDC is required, very high concentrations can sometimes lead to the precipitation of the protein or other molecules.
-
Solution: If you are using a large excess of EDC and observing precipitation, try reducing the molar ratio. A titration experiment to find the optimal EDC concentration for your specific molecule is recommended.
-
Question: How do I know if the carboxyl group on my this compound is being successfully activated?
Answer: Directly monitoring the activation on a small molecule like this compound without specialized analytical equipment can be challenging. However, you can infer successful activation by:
-
Running a Control Reaction: Perform the conjugation with a well-characterized amine-containing molecule and analyze the product formation using techniques like HPLC or mass spectrometry.
-
Following Best Practices: Adhering strictly to a validated protocol with fresh, high-quality reagents and optimal pH conditions is the most reliable way to ensure efficient activation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of EDC and NHS to this compound?
A1: A common starting point is a molar ratio of 2:5:1 for EDC:NHS:this compound. However, the optimal ratio can vary, and some protocols suggest a ratio of up to 10-fold molar excess of EDC and a 3-fold molar excess of Sulfo-NHS to the EDC for dilute protein solutions. It is often recommended to use a higher concentration of NHS than EDC to efficiently convert the unstable O-acylisourea intermediate to the more stable NHS-ester.
Q2: What are the best buffers to use for this two-step conjugation?
A2: It is critical to use non-amine and non-carboxylate buffers.
-
Activation Step (pH 4.5-6.0): 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer is highly recommended.
-
Coupling Step (pH 7.2-8.5): Phosphate-buffered saline (PBS) or HEPES buffer at the desired pH are common choices.
Q3: Can I perform this as a one-step reaction?
A3: While a one-step reaction is possible, a two-step protocol is highly recommended. The two-step process, where the carboxyl group is first activated with EDC/NHS and then, after removing excess activation reagents, the amine-containing molecule is added, prevents the polymerization of molecules that contain both carboxyl and amine groups.
Q4: How should I prepare and handle my EDC and NHS solutions?
A4: EDC and NHS are moisture-sensitive and should be stored in a desiccator at -20°C. Always allow the reagents to warm to room temperature before opening the vials to prevent condensation. Solutions should be prepared fresh immediately before use in an anhydrous solvent like DMSO or high-quality, amine-free DMF. Do not prepare stock solutions for long-term storage.
Q5: How can I quench the reaction?
A5: The reaction can be stopped by adding a quenching buffer that contains a primary amine. Common quenching agents include Tris, glycine, or ethanolamine at a final concentration of 20-100 mM. This will react with any remaining NHS-esters.
Data Presentation
Table 1: Summary of Key Reaction Parameters for this compound Activation and Conjugation
| Parameter | Recommended Condition/Value | Rationale & Notes |
| Activation pH | 4.5 - 6.0 | Optimal for EDC-mediated activation of carboxyl groups. |
| Coupling pH | 7.2 - 8.5 | Ensures the primary amine is deprotonated and nucleophilic for reaction with the NHS-ester. |
| Activation Buffer | 0.1 M MES | An amine- and carboxyl-free buffer is essential to prevent side reactions. |
| Coupling Buffer | PBS or HEPES | Amine-free buffers are required to avoid competing reactions. |
| Molar Ratio (EDC:NHS:COOH) | 2:5:1 (Starting Point) | An excess of NHS helps to efficiently generate the semi-stable NHS-ester intermediate. Can be optimized. |
| Molar Ratio (Activated PEG:Amine) | 5:1 to 20:1 | An excess of the activated PEG linker often improves yield, but should be optimized for the specific application. |
| Solvent for Reagents | Anhydrous DMSO or DMF | Minimizes premature hydrolysis of EDC and the NHS-ester. |
| Activation Time | 15 - 30 minutes at RT | Sufficient time for the formation of the NHS-ester. |
| Coupling Time | 2 hours at RT or overnight at 4°C | Longer reaction times at lower temperatures can improve yield for some systems. |
| Quenching Reagent | 20-100 mM Tris, Glycine, or Ethanolamine | Blocks unreacted NHS-esters to prevent non-specific reactions in downstream applications. |
Experimental Protocols
Protocol: Two-Step EDC/NHS Activation of this compound and Conjugation to an Amine-Containing Protein
This protocol outlines a general procedure. Optimization of molar ratios and reaction times may be necessary for your specific application.
Materials:
-
This compound
-
Amine-containing protein
-
Activation Buffer: 0.1 M MES, pH 5.5
-
Coupling Buffer: PBS, pH 7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Anhydrous DMSO
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
Step 1: Preparation of Reagents
-
Allow this compound, EDC, and NHS vials to equilibrate to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare fresh 10 mg/mL stock solutions of EDC and NHS in anhydrous DMSO or Activation Buffer.
Step 2: Activation of this compound
-
In a microcentrifuge tube, add the desired amount of this compound stock solution.
-
Add Activation Buffer to the tube.
-
Add the EDC stock solution to achieve a 2 to 10-fold molar excess over the this compound.
-
Immediately add the NHS stock solution to achieve a 2 to 5-fold molar excess over the EDC.
-
Vortex the reaction mixture gently and incubate at room temperature for 15-30 minutes.
Step 3: Conjugation to the Amine-Containing Protein
-
While the activation reaction is proceeding, prepare your protein solution in the Coupling Buffer at a concentration of 1-10 mg/mL. Ensure the protein has been buffer-exchanged out of any amine-containing buffers.
-
Add the activated ScO-PEG8-NHS ester solution to the protein solution. The volume of the activation reaction mixture should ideally not exceed 10% of the final reaction volume to minimize the impact of the organic solvent and pH change.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.
Step 4: Quenching the Reaction
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.
Step 5: Purification of the Conjugate
-
Remove excess, unreacted linker and quenching reagents by size-exclusion chromatography (e.g., a desalting column) or by dialysis against PBS.
Mandatory Visualization
References
Side reactions of ScO-PEG8-COOH with proteins
Welcome to the technical support center for ScO-PEG8-COOH. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential side reactions when using this compound for protein conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
A1: this compound is a heterobifunctional linker. It contains two reactive moieties separated by an 8-unit polyethylene glycol (PEG) spacer.
-
ScO (Strained Cyclooctyne): This group is designed for bioorthogonal chemistry, primarily reacting with azide-modified molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is highly selective and proceeds efficiently under physiological conditions without the need for a catalyst.
-
COOH (Carboxylic Acid): This group can be activated (e.g., using EDC and NHS) to form a stable amide bond with primary amines, such as the side chain of lysine residues or the N-terminus of a protein.
Q2: What is the primary intended reaction of the ScO group?
A2: The primary and intended reaction for the ScO (strained cyclooctyne) group is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with an azide-functionalized molecule. This is a highly specific and bioorthogonal reaction, meaning it should not interfere with native biological functional groups.
Q3: Are there known side reactions of the ScO group with proteins?
A3: Yes, the most significant and well-documented side reaction of strained cyclooctynes, such as the ScO group, is with free thiol (sulfhydryl) groups, primarily from cysteine residues. This is known as a thiol-yne reaction.[1][2][3] Under certain conditions, this can lead to off-target labeling of proteins containing accessible cysteine residues.
Q4: Some product descriptions state that the ScO group reacts with lysine. Is this correct?
A4: This is likely an oversimplification or a point of confusion. The primary reactivity of a strained cyclooctyne (ScO) is not with the amine side chain of lysine. While some studies suggest that side reactions with amines might occur at a higher pH, the predominant and most concerning side reaction is with cysteine's thiol group.[4] The carboxylic acid end of the this compound linker is the moiety intended for reaction with lysine, but this requires activation.
Q5: Can the ScO group react with other amino acids?
A5: While the main off-target reaction is with cysteine, other nucleophilic amino acid residues could theoretically react under specific conditions, though this is less commonly reported. There is some evidence that cyclooctynes can react with the oxidized form of cysteine, sulfenic acid, though this is a rare post-translational modification.[5] Reactions with other amino acids like histidine or tyrosine are not well-documented as a significant concern under typical bioconjugation conditions.
Troubleshooting Guide
This guide addresses common issues encountered during protein conjugation with this compound, focusing on potential side reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation to Azide-Modified Protein | Degradation of this compound: Strained cyclooctynes can be unstable under strongly acidic conditions or prolonged storage in aqueous solutions. | Prepare fresh solutions of the linker before use. Avoid storing the linker in acidic buffers. |
| Suboptimal Reaction Conditions: The SPAAC reaction rate can be influenced by concentration, temperature, and time. | Increase the molar excess of the this compound linker. Increase the reaction time or temperature (e.g., incubate overnight at 4°C or for a few hours at room temperature). | |
| Non-Specific Labeling of Protein (without azide) | Reaction with Free Cysteines: The ScO group can react with thiol groups on cysteine residues. | 1. Block Free Thiols: Pre-treat the protein with a thiol-capping agent like iodoacetamide (IAM) or N-ethylmaleimide (NEM) before adding the this compound linker. 2. Optimize pH: The thiol-yne reaction is pH-dependent. Performing the reaction at a lower pH (around 6.5-7.0) may reduce the reactivity of thiols while still allowing the SPAAC reaction to proceed. |
| Protein Aggregation or Precipitation | Hydrophobicity of the Linker: Although the PEG spacer enhances solubility, the cyclooctyne itself is hydrophobic, which can lead to aggregation at high concentrations. | Work with lower protein and/or linker concentrations. Consider adding stabilizing agents or detergents to the reaction buffer. |
| pH close to Protein's Isoelectric Point (pI): Proteins are least soluble at their pI. | Ensure the reaction buffer pH is at least one unit away from the protein's pI. | |
| Inconsistent Conjugation Results | Variability in Reagent Quality: The purity and stability of this compound can affect reaction efficiency. | Use high-quality reagents from a reputable supplier. Store the linker under recommended conditions (dry, cool, and dark). |
| Oxidation of Thiols: If cysteine labeling is desired, ensure the thiols are in their reduced state. | If necessary, pre-reduce the protein with a mild reducing agent like TCEP. If using DTT, it must be removed before adding the linker. |
Quantitative Data on Reaction Rates
Direct quantitative comparison of the intended SPAAC reaction versus the thiol-yne side reaction is context-dependent (specific cyclooctyne, protein, and reaction conditions). However, the following table provides a general comparison of reaction rates for different bioconjugation reactions.
| Reaction | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 0.1 - 10 | Rate is highly dependent on the specific strained alkyne and azide. Generally slower than CuAAC but catalyst-free. |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1 - 100 | Very fast, but the copper catalyst can be toxic to living cells and may lead to protein damage. |
| Thiol-Ene/Yne Reaction | Variable, can be fast | Can be initiated by radicals (light) or occur spontaneously with highly reactive partners like strained alkynes. |
| Thiol-Maleimide Addition | ~1000 (at pH 7) | A very common and fast reaction for cysteine conjugation. |
Key Takeaway: While SPAAC is a powerful tool for bioorthogonal labeling, the potential for a thiol-yne side reaction exists. The rate of this side reaction can be significant enough to cause non-specific labeling, especially for proteins with highly accessible cysteine residues.
Experimental Protocols
Protocol 1: General Procedure for SPAAC with this compound
-
Protein Preparation:
-
Prepare your azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).
-
The protein concentration should typically be in the range of 1-10 mg/mL.
-
-
Optional Cysteine Blocking:
-
If your protein contains free cysteines and you want to prevent the thiol-yne side reaction, add a 10-fold molar excess of iodoacetamide (IAM).
-
Incubate for 30 minutes at room temperature.
-
Remove excess IAM by dialysis or using a desalting column.
-
-
Linker Preparation:
-
Immediately before use, dissolve this compound in an appropriate organic solvent (e.g., DMSO or DMF) to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to your protein solution. The final concentration of the organic solvent should ideally be below 10%.
-
Incubate the reaction for 2-24 hours. Typical conditions are overnight at 4°C or 2-4 hours at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker using size-exclusion chromatography (e.g., a G-25 column), dialysis, or tangential flow filtration, depending on the protein size and sample volume.
-
Protocol 2: Activation of the COOH group for Amine Coupling
-
Linker Activation:
-
Dissolve this compound in an amine-free buffer (e.g., MES buffer, pH 5.0-6.0).
-
Add a 5- to 10-fold molar excess of EDC and NHS (or Sulfo-NHS for aqueous solubility).
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Protein Preparation:
-
Prepare your protein in a buffer at a pH of 7.2-8.0 (e.g., PBS).
-
-
Conjugation Reaction:
-
Immediately add the activated this compound solution to the protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris) to a final concentration of 20-50 mM.
-
Purify the conjugate as described in Protocol 1.
-
Visualizations
Caption: General experimental workflow for SPAAC using this compound.
Caption: Reactivity of the ScO group with protein functional groups.
Caption: Troubleshooting decision tree for non-specific protein labeling.
References
- 1. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. A simple method for enhancing the bioorthogonality of cyclooctyne reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent aggregation during ScO-PEG8-COOH conjugation
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully performing ScO-PEG8-COOH conjugation while minimizing and preventing aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional linker containing a cyclooctyne (ScO) group and a terminal carboxylic acid (-COOH) group, separated by an 8-unit polyethylene glycol (PEG) spacer. The carboxylic acid end is typically activated to react with primary amines, such as the side chain of lysine residues on a protein, forming a stable amide bond. The ScO group can then be used for subsequent click chemistry reactions. The hydrophilic PEG spacer helps to increase the solubility of the conjugate.[1][2]
Q2: What are the primary causes of aggregation during this compound conjugation?
A2: Protein aggregation during PEGylation is a multifaceted issue. Key causes include:
-
High Protein Concentration: Increased proximity of protein molecules can lead to intermolecular interactions and aggregation.
-
Suboptimal Reaction Conditions: pH, temperature, and buffer composition can significantly affect protein stability. Deviations from the optimal range for a specific protein may expose hydrophobic regions, promoting aggregation.
-
Intermolecular Cross-linking: If the protein has multiple reactive amine sites, there is a risk of one linker reacting with two different protein molecules, leading to cross-linking and aggregation.
-
Poor Reagent Quality: Impurities in the this compound or activating reagents can lead to unintended side reactions. It is crucial to use high-purity reagents.
-
Localized pH Changes: The addition of acidic or basic reagents can cause localized pH shifts that may induce aggregation if the protein is sensitive to such changes.
Q3: What is the optimal pH for the this compound conjugation reaction?
A3: A two-step pH adjustment is generally recommended for conjugating carboxylic acid-containing linkers to primary amines.
-
Activation Step: The activation of the carboxylic acid group with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[3][4] This protonates the carboxyl group, making it more reactive with EDC.
-
Conjugation Step: The reaction of the activated NHS-ester with the primary amine on the target molecule is favored at a pH of 7.0-8.5 .[5] In this pH range, the primary amine is sufficiently deprotonated and nucleophilic. For most proteins, a pH of 7.4-8.3 is a good starting point.
Q4: Which buffers are recommended for this conjugation?
A4: It is critical to use buffers that do not contain primary amines, as these will compete with the target molecule for reaction with the activated linker.
-
Recommended Buffers: Phosphate-buffered saline (PBS), MES, HEPES, and borate buffers are suitable choices.
-
Buffers to Avoid: Tris and glycine-based buffers should be avoided during the conjugation step.
Q5: How can I detect and quantify aggregation?
A5: Several analytical techniques can be used to monitor aggregation:
-
Size Exclusion Chromatography (SEC): A widely used method to separate and quantify monomers, dimers, and higher-order aggregates.
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution.
-
UV-Vis Spectroscopy: An increase in absorbance at 350 nm can indicate the presence of light-scattering aggregates.
-
SDS-PAGE: Can be used to visualize high molecular weight species under non-reducing conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Sample Aggregates/Precipitates Upon Adding EDC/NHS | EDC concentration is too high, causing precipitation. | Reduce the molar excess of EDC and NHS. Add the EDC/NHS solution slowly to the reaction mixture while gently stirring. |
| The addition of EDC hydrochloride has lowered the pH of a weakly buffered solution, causing the protein to precipitate. | Ensure adequate buffering capacity. Use a slightly higher buffer concentration if necessary. | |
| Low Conjugation Efficiency | Hydrolysis of the activated NHS-ester. | The NHS-ester is labile, especially at higher pH. Minimize the time between the activation and coupling steps. Perform any buffer exchange or purification after activation quickly and at a lower pH before raising it for the coupling reaction. |
| The primary amines on the target molecule are not accessible. | Ensure that the protein has accessible lysine residues. Protein characterization may be needed. | |
| Suboptimal pH for activation or conjugation. | Verify and adjust the pH for both the activation (pH 4.5-6.0) and conjugation (pH 7.0-8.5) steps. | |
| Formation of Multiple PEGylated Species | Multiple accessible amine groups on the protein. | Optimize the molar ratio of the linker to the protein to favor mono-conjugation. A lower linker-to-protein ratio may be beneficial. |
| Non-specific reactions. | Ensure the pH of the conjugation step does not significantly exceed 8.5 to minimize reactions with other nucleophiles. |
Experimental Protocols
Protocol 1: Two-Step Aqueous Conjugation of this compound to a Protein
This protocol is a general guideline for conjugating this compound to a protein containing accessible primary amines (e.g., lysine residues).
Materials:
-
Protein of interest in a suitable buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0 for activation; 1X PBS, pH 7.4 for conjugation)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 1X PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare stock solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.
-
Dissolve the protein of interest and this compound in the Activation Buffer.
-
-
Activation of this compound:
-
In a reaction tube, mix this compound and your protein at the desired molar ratio (a 5-20 fold molar excess of the PEG linker is a common starting point).
-
Add the freshly prepared EDC and Sulfo-NHS solutions to the protein/PEG mixture. A 2- to 5-fold molar excess of EDC/Sulfo-NHS over the this compound is recommended.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation:
-
Immediately after activation, perform a buffer exchange into the Conjugation Buffer (pH 7.4) using a desalting column to remove excess EDC and Sulfo-NHS.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester.
-
-
Purification:
-
Purify the conjugate from excess, unreacted this compound and byproducts using a desalting column or size-exclusion chromatography.
-
Data Presentation
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Range | Typical Starting Point | Rationale & Notes |
| Activation Buffer | MES, pH 4.5-6.0 | 0.1 M MES, pH 6.0 | A non-amine, non-carboxylate buffer is crucial for the activation step. |
| Conjugation Buffer | PBS, HEPES, Borate, pH 7.0-8.5 | 1X PBS, pH 7.4 | A non-amine buffer is required. pH should be optimized for your specific protein's stability. |
| Molar Ratio (PEG:Protein) | 1:1 to 50:1 | 10:1 | The optimal ratio depends on the number of accessible amines and the desired degree of labeling. A higher ratio increases the likelihood of multiple PEGylations. |
| Molar Ratio (EDC:PEG) | 2:1 to 10:1 | 5:1 | A molar excess is needed to drive the activation reaction. |
| Molar Ratio (Sulfo-NHS:PEG) | 2:1 to 10:1 | 5:1 | Sulfo-NHS stabilizes the activated intermediate. |
| Reaction Temperature | 4°C to 25°C | Room Temperature (20-25°C) | Lower temperatures can help to minimize protein degradation and aggregation. |
| Reaction Time | 1 to 24 hours | 2 hours | Longer reaction times may increase the degree of labeling but also the risk of aggregation. |
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for aggregation issues.
References
Technical Support Center: Optimizing ScO-PEG8-COOH Reactions with Amines
Welcome to the technical support center for ScO-PEG8-COOH and other N-hydroxysuccinimidyl (NHS) ester-based PEGylation reagents. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their conjugation reactions with amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
A1: The optimal pH for the reaction is a compromise between maximizing the availability of the reactive, deprotonated amine and minimizing the hydrolysis of the NHS ester. A pH range of 7.2 to 8.5 is generally recommended for efficient conjugation.[1][2][3] The most commonly cited optimal pH is between 8.3 and 8.5.[4]
Q2: Why is the pH so critical for the reaction?
A2: The pH directly influences two competing reactions:
-
Amine Reactivity: A primary amine group (-NH₂) must be in its deprotonated, nucleophilic form to react with the NHS ester. At a pH below the pKa of the amine (typically around 10.5 for lysine), the amine is protonated (-NH₃⁺) and non-reactive.[5] As the pH increases, more of the amine is deprotonated, increasing the reaction rate.
-
NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis, where it reacts with water and becomes inactive. The rate of this hydrolysis reaction increases significantly with higher pH.
Therefore, the ideal pH maximizes amine reactivity while keeping the rate of NHS ester hydrolysis to a minimum.
Q3: What happens if the pH is too low or too high?
A3:
-
Too Low (e.g., < 7.0): The concentration of the reactive, deprotonated amine will be very low, leading to a significantly slower reaction rate and poor conjugation yield.
-
Too High (e.g., > 9.0): The hydrolysis of the this compound will be very rapid, consuming the reagent before it can react with the target amine. This also leads to low yields of the desired conjugate.
Q4: Which buffers should I use for the conjugation reaction?
A4: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.
-
Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, sodium phosphate, HEPES, and borate buffers are all suitable choices. A 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer at pH 8.3-8.5 is a common starting point.
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided in the reaction mixture as they will quench the reaction. However, they can be useful for intentionally stopping the reaction.
Q5: My this compound reagent is not dissolving well in my aqueous buffer. What should I do?
A5: NHS-PEG reagents can have limited solubility in aqueous solutions. The standard procedure is to first dissolve the this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. This stock solution can then be added to your amine-containing molecule in the aqueous reaction buffer. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturation of proteins.
Data Presentation
Table 1: pH Effects on NHS Ester Reaction Parameters
| pH Range | Amine Reactivity | NHS Ester Hydrolysis Rate | Overall Conjugation Efficiency |
| < 7.0 | Very Low | Low | Very Poor |
| 7.0 - 7.2 | Moderate | Moderate | Sub-optimal |
| 7.2 - 8.5 | High | Moderate but manageable | Optimal Range |
| 8.5 - 9.0 | Very High | High | Decreasing due to hydrolysis |
| > 9.0 | Very High | Very High | Very Poor |
Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values and Temperatures
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.5 | Room Temp. | ~180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temp. | ~125 minutes |
Note: These values are approximate and can vary based on the specific NHS ester compound and buffer conditions.
Experimental Protocols
General Protocol for Conjugating this compound to a Protein
This protocol is a general guideline. The optimal conditions, particularly the molar ratio of PEG reagent to the protein, may need to be determined empirically for each specific application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5).
-
This compound reagent.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification equipment (e.g., dialysis cassette, desalting column).
Procedure:
-
Prepare the Protein Solution: Ensure the protein is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer within the optimal pH range (e.g., pH 8.3). If the protein is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column.
-
Equilibrate Reagents: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.
-
Initiate Conjugation: Add a calculated molar excess (e.g., 5- to 20-fold) of the this compound stock solution to the protein solution while gently stirring.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours on ice. Longer incubation times (e.g., overnight at 4°C) can also be used.
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 15-30 minutes.
-
Purification: Remove excess reagent and byproducts by dialysis or gel filtration (desalting column) against a suitable storage buffer (e.g., PBS).
Troubleshooting Guide
Issue: Low or No Conjugation Yield
| Potential Cause | Recommended Action |
| Suboptimal Reaction pH | Verify the pH of your reaction buffer is between 7.2 and 8.5. The optimal pH is often between 8.3-8.5. |
| Presence of Competing Amines | Ensure your protein solution and buffers are free from primary amines like Tris or glycine. Perform buffer exchange if necessary. |
| Hydrolysis of this compound | Prepare the stock solution of the PEG reagent in anhydrous DMSO or DMF immediately before use. Avoid storing it in aqueous solutions. |
| Inactive Reagent | Store the this compound reagent desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent moisture condensation. |
| Insufficient Molar Ratio | Increase the molar excess of the this compound reagent to the amine-containing molecule. A 5- to 20-fold excess is a good starting point. |
Visualizations
Caption: Reaction mechanism of this compound with a primary amine.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: ScO-PEG8-COOH Bioconjugation
Welcome to the technical support center for ScO-PEG8-COOH. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their bioconjugation experiments.
Understanding this compound
This compound is a heterobifunctional linker containing two distinct reactive functionalities separated by a hydrophilic 8-unit polyethylene glycol (PEG) spacer.
-
ScO (Cyclooctyne) Group: This end reacts with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction is highly selective and bioorthogonal, meaning it does not interfere with native biological functional groups.
-
COOH (Carboxylic Acid) Group: This end can be activated to react with primary amine groups (e.g., on the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.
This dual functionality allows for the sequential and specific conjugation of two different molecules.
Part 1: Carboxylic Acid (-COOH) Activation and Amine Coupling
This section focuses on the activation of the carboxylic acid group and its subsequent reaction with an amine-containing biomolecule. The most common method for this is the formation of an N-hydroxysuccinimide (NHS) ester using coupling agents like EDC and NHS.
Frequently Asked Questions (FAQs) - COOH Activation & Amine Coupling
Q1: What is the optimal pH for activating the carboxylic acid and reacting it with an amine?
A1: The process involves two pH-dependent steps. The activation of the carboxylic acid with EDC and NHS is most efficient at a pH of 4.5-7.2. However, the subsequent reaction of the newly formed NHS-ester with primary amines is most efficient at a pH of 7.2-8.5.[1] For a two-step protocol, it is recommended to perform the activation in a buffer like MES at pH 5-6, and then raise the pH to 7.2-7.5 before adding the amine-containing molecule.[1][2]
Q2: What are the best buffers to use for this reaction?
A2: It is crucial to use a non-amine, non-carboxylate buffer for the activation step to avoid competing reactions. Suitable buffers include MES (2-(N-morpholino)ethanesulfonic acid) for the activation step and phosphate-buffered saline (PBS), HEPES, or borate buffer for the conjugation step.[1][2] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the activated this compound.
Q3: My this compound reagent won't dissolve in my aqueous buffer. What should I do?
A3: this compound, like many PEG linkers, should first be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution. This stock solution can then be added to your aqueous reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture is low (ideally <10%) to avoid denaturation of your protein.
Q4: What is the primary side reaction that competes with the desired amine coupling?
A4: The primary competing reaction is the hydrolysis of the activated NHS-ester. In the presence of water, the NHS-ester can react with water and revert to the original carboxylic acid, rendering it unable to react with the amine. The rate of hydrolysis increases significantly with higher pH. Therefore, it is essential to use the activated linker immediately and to carefully control the reaction pH.
Troubleshooting Guide - COOH Activation & Amine Coupling
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Inactive EDC or NHS | Use fresh, high-quality EDC and NHS. Store these reagents under desiccated conditions to prevent degradation. |
| Suboptimal pH | Verify that the reaction buffer pH is within the optimal range for both activation (pH 4.5-7.2) and conjugation (pH 7.2-8.5). | |
| Hydrolysis of Activated Linker | Prepare the activated this compound (NHS-ester) immediately before use. Do not store it in aqueous solutions. | |
| Presence of Competing Nucleophiles | Ensure your protein buffer is free from primary amines like Tris or glycine. Use a desalting column to exchange the buffer if necessary. | |
| Insufficient Molar Ratio of Linker | Increase the molar excess of the activated this compound to the amine-containing molecule. A starting point is often a 5- to 20-fold molar excess. | |
| Precipitation During Reaction | Poor Solubility of the Conjugate | The PEG8 linker enhances hydrophilicity, but if you are conjugating a very hydrophobic molecule, precipitation can still occur. Try adding a small amount of an organic co-solvent like DMSO (up to 10-20%) to the reaction buffer, ensuring it is compatible with your biomolecule. |
| Lack of Reproducibility | Inconsistent Reagent Preparation | Always allow reagents to equilibrate to room temperature before opening to prevent moisture condensation. Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or DMF immediately before each use. |
| Variations in Reaction Time or Temperature | Standardize incubation times and temperatures. A typical incubation is 2 hours at room temperature. |
Experimental Protocol: Activation of this compound and Conjugation to a Protein
This protocol outlines a two-step process for conjugating the carboxylic acid end of this compound to a protein containing primary amines.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
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Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Amine-containing protein in Conjugation Buffer (1-10 mg/mL)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Allow this compound, EDC, and NHS vials to equilibrate to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS in anhydrous DMSO or Activation Buffer.
-
-
Activation of this compound:
-
In a microfuge tube, combine a desired amount of the this compound stock solution with Activation Buffer.
-
Add a 1.5-fold molar excess of EDC stock solution.
-
Immediately add a 1.2-fold molar excess of NHS stock solution.
-
Vortex gently and incubate at room temperature for 15-30 minutes.
-
-
Conjugation to Protein:
-
The activated ScO-PEG8-NHS ester is now ready for conjugation. It is recommended to use it immediately.
-
Add the freshly prepared activated linker solution to your protein solution in Conjugation Buffer. A common starting point is a 10- to 20-fold molar excess of the linker to the protein.
-
Incubate the reaction for 2 hours at room temperature or 4 hours at 4°C with gentle stirring or rocking.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted linker and quenching reagents using a desalting column or dialysis, exchanging the buffer to a suitable storage buffer (e.g., PBS).
-
Visualization of the COOH Activation and Amine Coupling Workflow
Caption: Workflow for COOH activation and amine coupling.
Part 2: ScO (Cyclooctyne) Functionality and SPAAC Reaction
This section covers the use of the cyclooctyne group for copper-free click chemistry with an azide-modified molecule.
Frequently Asked Questions (FAQs) - SPAAC Reaction
Q1: Does the SPAAC reaction require a copper catalyst?
A1: No. A key advantage of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is that it is a "copper-free" click chemistry reaction. The reaction is driven by the release of ring strain in the cyclooctyne molecule, eliminating the need for a cytotoxic copper catalyst, which makes it ideal for use in biological systems.
Q2: What are the optimal conditions for a SPAAC reaction?
A2: SPAAC reactions are robust and can be performed in a variety of common biological buffers, such as PBS and HEPES, at a pH range of 7-9. Reactions are typically carried out at room temperature (25°C) or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne and azide.
Q3: Are there any known side reactions with the cyclooctyne group?
A3: Some cyclooctyne derivatives have been reported to exhibit cross-reactivity with free thiols (cysteine residues). While ScO is generally stable, this potential for a side reaction should be considered, especially if your biomolecule has reactive, surface-exposed cysteines. In such cases, the addition of a low concentration of a reducing agent like β-mercaptoethanol may help to minimize this side reaction.
Q4: How should I store my this compound reagent to maintain the stability of the cyclooctyne?
A4: Cyclooctyne reagents should be stored under an inert gas at -20°C, protected from light and moisture. When stored correctly, the reagent should be stable. Avoid repeated freeze-thaw cycles of solutions.
Troubleshooting Guide - SPAAC Reaction
| Problem | Possible Cause | Recommended Solution |
| Slow or Incomplete Reaction | Low Reactant Concentration | Increase the concentration of one or both reactants. A 2- to 5-fold molar excess of the azide-containing molecule is typically recommended. |
| Suboptimal Temperature | If the stability of your biomolecules allows, increase the reaction temperature to 37°C to enhance the reaction rate. | |
| Incompatible Buffer | Some studies suggest that HEPES buffer may lead to faster SPAAC reaction rates compared to PBS for certain reactants. Consider testing different buffer systems. | |
| Side Product Formation | Reaction with Thiols | If your protein has reactive free thiols, consider a sequential conjugation where the amine coupling is performed first, followed by purification, and then the SPAAC reaction. Alternatively, adding a low concentration of β-mercaptoethanol might mitigate this side reaction. |
| Poor Solubility of Reactants | Hydrophobicity of Reactants | The PEG8 spacer improves water solubility. However, if either the ScO-PEG8-conjugate or the azide-molecule is highly hydrophobic, consider adding an organic co-solvent like DMSO. |
| Degraded Cyclooctyne Reagent | Improper Storage or Handling | Ensure the this compound reagent is stored desiccated at -20°C and protected from light. Allow the vial to warm to room temperature before opening to prevent moisture condensation. |
Experimental Protocol: SPAAC Conjugation
This protocol assumes you have a molecule already conjugated with ScO-PEG8- (via the carboxyl end) and you are now reacting the ScO group with an azide-modified molecule.
Materials:
-
Purified ScO-PEG8-conjugated molecule
-
Azide-modified molecule
-
Reaction Buffer: PBS or HEPES, pH 7.4
-
Anhydrous DMSO (if needed for dissolving the azide-modified molecule)
Procedure:
-
Reagent Preparation:
-
Ensure your purified ScO-PEG8-conjugated molecule is in the desired Reaction Buffer at a known concentration.
-
Dissolve the azide-modified molecule in the Reaction Buffer. If solubility is an issue, first dissolve it in a minimal amount of anhydrous DMSO and then add it to the buffer.
-
-
SPAAC Reaction:
-
Add the azide-modified molecule to the solution of the ScO-PEG8-conjugated molecule. A 2- to 5-fold molar excess of the azide molecule is recommended as a starting point.
-
Incubate the reaction at room temperature or 37°C. The reaction time can range from 1 to 24 hours. The progress can be monitored by a suitable analytical method (e.g., SDS-PAGE, HPLC, or mass spectrometry).
-
-
Purification of the Final Conjugate:
-
Once the reaction is complete, purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to remove any unreacted azide-modified molecule.
-
Visualization of the SPAAC Reaction Pathway
Caption: The SPAAC copper-free click chemistry pathway.
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful this compound bioconjugation.
Table 1: Parameters for -COOH Activation and Amine Coupling
| Parameter | Recommended Value | Notes |
| Activation pH | 4.5 - 7.2 | Optimal for EDC/NHS reaction. |
| Conjugation pH | 7.2 - 8.5 | Optimal for NHS ester reaction with primary amines. |
| Incubation Time (Activation) | 15 - 30 minutes | At room temperature. |
| Incubation Time (Conjugation) | 2 hours (RT) or 4 hours (4°C) | Can be optimized for specific proteins. |
| Molar Excess (EDC:COOH) | ~1.5 : 1 | |
| Molar Excess (NHS:COOH) | ~1.2 : 1 | |
| Molar Excess (Linker:Protein) | 5:1 to 20:1 | Must be optimized empirically. |
Table 2: Parameters for SPAAC Reaction
| Parameter | Recommended Value | Notes |
| Reaction pH | 7.0 - 9.0 | Generally robust within this range. |
| Reaction Temperature | 25°C - 37°C | Higher temperature increases reaction rate. |
| Incubation Time | 1 - 24 hours | Highly dependent on the specific reactants. |
| Molar Excess (Azide:ScO) | 2:1 to 5:1 | A slight excess of the smaller molecule is common. |
| Solvent | Aqueous Buffers (PBS, HEPES) | Organic co-solvents (e.g., DMSO) can be used. |
References
Impact of buffer choice on ScO-PEG8-COOH reaction efficiency
Welcome to the technical support center for ScO-PEG8-COOH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the impact of buffer choice on the reaction efficiency of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting the ScO- (NHS ester) end of this compound with primary amines?
The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines is between 7.2 and 8.5.[1][2][3][4] The reaction is highly dependent on the pH.[3] At a lower pH, the primary amine is protonated and therefore less reactive. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired reaction with the amine, thereby reducing the overall efficiency. For many applications, a pH of 8.3-8.5 is considered optimal.
Q2: Which buffers are recommended for this compound conjugation reactions?
Amine-free buffers are essential for the conjugation reaction. Commonly used buffers include Phosphate-Buffered Saline (PBS), HEPES, Borate, and Bicarbonate/Carbonate buffers.
Q3: Are there any buffers that should be avoided?
Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester. This competition leads to lower conjugation efficiency and the formation of unwanted byproducts. However, Tris or glycine buffers can be useful for quenching the reaction at the end of the procedure.
Q4: How does buffer pH affect the stability of the ScO- (NHS ester) group?
The NHS ester group is susceptible to hydrolysis in aqueous solutions, and the rate of this hydrolysis is pH-dependent. As the pH increases, the rate of hydrolysis becomes more rapid, which can significantly reduce the efficiency of the conjugation reaction.
Q5: The this compound is not dissolving in my aqueous reaction buffer. What can I do?
Many non-sulfonated NHS esters have limited solubility in water. To address this, the this compound should first be dissolved in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture. It is critical to use high-quality, amine-free organic solvents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Efficiency | Suboptimal pH: The reaction pH is outside the optimal range of 7.2-8.5. | Adjust the pH of your reaction buffer to be within the 8.3-8.5 range for optimal results. For proteins sensitive to higher pH, PBS at pH 7.4 can be used, but may require longer incubation times. |
| Competing Hydrolysis: The NHS ester is hydrolyzing before it can react with the primary amine. This is more pronounced at higher pH values. | Prepare the NHS ester solution immediately before use. Consider performing the reaction at a lower temperature (4°C) to decrease the hydrolysis rate. | |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine are competing with the target molecule. | Exchange the protein sample into an amine-free buffer such as PBS, HEPES, or Borate buffer using dialysis or a desalting column. | |
| Low Protein Concentration: The concentration of the protein to be labeled is too low. | For optimal results, the protein concentration should be between 2-10 mg/mL. | |
| Inactive NHS Ester: The this compound reagent may have hydrolyzed due to improper storage. | Store NHS esters in a dry, light-protected container at -20°C with a desiccant. Allow the vial to warm to room temperature before opening to prevent moisture condensation. | |
| Protein Aggregation/Precipitation | High Crosslinker Concentration: Excessive modification of primary amines can alter the protein's isoelectric point (pI) and lead to precipitation. | Optimize the molar excess of the crosslinker. Perform a titration experiment to find the highest concentration that does not cause precipitation. |
| Organic Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO, DMF) used to dissolve the linker is too high. | Ensure the final concentration of the organic solvent is typically between 0.5% and 10%. | |
| Protein Denaturation: The reaction conditions (pH, temperature) may be causing the protein to denature. | Experiment with a milder pH or a lower reaction temperature. |
Data Summary
Buffer Selection Guide
| Buffer | pH Range | Comments |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Commonly used and generally non-interfering. |
| HEPES | 7.2 - 8.0 | Good buffering capacity in this pH range. |
| Bicarbonate/Carbonate | 8.0 - 9.0 | Effective at a slightly more alkaline pH. |
| Borate | 8.0 - 9.0 | Another option for alkaline conditions. |
NHS Ester Hydrolysis Half-Life
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 to 5 hours |
| 8.0 | N/A | 1 hour |
| 8.6 | 4°C | 10 minutes |
Experimental Protocols
General Protocol for Protein Labeling with this compound
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Buffer Preparation: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3. Alternatively, a 0.1 M phosphate buffer at the same pH can be used.
-
Protein Solution Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines, exchange it into an amine-free buffer.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or amine-free DMF.
-
Reaction: Add the desired molar excess of the dissolved this compound to the protein solution. A 20-fold molar excess is a common starting point. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.
-
Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM.
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Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.
Activating the -COOH end of this compound for Amine Coupling
This protocol is for activating the carboxylic acid end of the PEG linker after the "ScO" end has been reacted.
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Activation: Activate the carboxylic acid group by adding a 1.2 to 1.5-fold molar excess of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a 1.5 to 2-fold molar excess of NHS (N-hydroxysuccinimide). This reaction is most efficient at pH 4.5-7.2.
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Incubation: Incubate for 15-30 minutes at room temperature to form the NHS ester.
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Conjugation: Add the amine-containing molecule to the activated linker. The reaction of the newly formed NHS-activated molecule with primary amines is most efficient at pH 7-8.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature.
-
Quenching: Quench the reaction with an amine-containing buffer like hydroxylamine or Tris.
Visualizations
References
Technical Support Center: ScO-PEG8-COOH Linker
Welcome to the technical support center for the ScO-PEG8-COOH linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this linker, with a particular focus on its stability, handling, and conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what are its primary applications?
The this compound is a heterobifunctional linker that contains a bicyclo[1.1.1]pentane-1-carbonyl (ScO) group and a terminal carboxylic acid (-COOH) group, separated by an 8-unit polyethylene glycol (PEG) spacer. The ScO group is amine-reactive, forming a stable amide bond, while the carboxylic acid can be activated to react with primary amines. Its primary applications are in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where the PEG spacer enhances solubility and the ScO group provides a stable linkage.
Q2: What is the expected stability of the ScO- moiety of the linker? Is it prone to hydrolysis?
The bicyclo[1.1.1]pentane (BCP) core of the ScO- group is exceptionally stable. In medicinal chemistry, the BCP motif is often used as a bioisostere for phenyl rings to increase metabolic stability and reduce the likelihood of amide bond hydrolysis.[1][2] Therefore, the amide bond formed by the reaction of the ScO- group with an amine is expected to be highly resistant to hydrolysis under physiological conditions.
Q3: How should I store the this compound linker?
To ensure the integrity of the linker, it should be stored in a dry, cool, and dark place. For long-term storage, it is recommended to keep the linker at -20°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which could affect the reactivity of the carboxylic acid group during conjugation.
Q4: In what solvents can I dissolve the this compound linker?
The this compound linker is soluble in a variety of organic solvents, including dimethylsulfoxide (DMSO) and dimethylformamide (DMF). For conjugation reactions, it is common to prepare a stock solution in an anhydrous organic solvent and then add it to the aqueous reaction buffer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conjugation to Amine-Containing Molecule | 1. Inactive EDC or NHS: EDC and NHS are moisture-sensitive and can lose activity if not stored properly. 2. Inappropriate Buffer: The buffer for the EDC/NHS activation step or the conjugation step may be inhibiting the reaction. 3. Hydrolysis of NHS-ester: The activated NHS-ester intermediate is susceptible to hydrolysis. | 1. Use fresh, high-quality EDC and NHS. Store them in a desiccator at -20°C and allow them to warm to room temperature before opening. Prepare solutions immediately before use. 2. For the activation of the carboxylic acid with EDC/NHS, use a buffer at pH 4.5-7.2, such as MES buffer. For the conjugation of the NHS-activated linker to the amine, use a buffer at pH 7.0-8.0, such as PBS. Avoid buffers containing primary amines (e.g., Tris) or carboxyl groups. 3. Perform the conjugation step as soon as possible after the activation of the carboxylic acid. |
| Precipitation During Reaction | 1. Protein Aggregation: Changes in pH or the addition of reagents can cause the protein to precipitate. 2. High Linker Concentration: A high concentration of the organic solvent from the linker stock solution can cause precipitation of the protein. | 1. Ensure the protein is soluble and stable in the chosen reaction buffer. Consider performing a buffer exchange to ensure compatibility. 2. Keep the volume of the organic solvent from the linker stock solution to a minimum, typically less than 10% of the total reaction volume. |
| Inconsistent Results Between Experiments | 1. Variable Reagent Activity: The activity of EDC and NHS may vary if they are not handled consistently. 2. Inconsistent Reaction Times: The timing of the activation and conjugation steps can affect the outcome. | 1. Aliquot EDC and NHS to avoid repeated opening of the main stock. Always use freshly prepared solutions. 2. Standardize the incubation times for both the activation and conjugation steps. |
Data Presentation
While specific quantitative hydrolysis rate data for the this compound linker is not extensively available in the literature, the consensus from medicinal chemistry studies is that the bicyclo[1.1.1]pentane (BCP) core, which is the basis of the ScO- group, imparts exceptional stability to adjacent amide bonds. The following table provides a qualitative summary of the expected stability of the ScO-amide bond compared to other common linker functionalities.
| Linker Functionality | Stability to Hydrolysis (pH 7.4) | Notes |
| ScO-Amide | Very High | The BCP core is known to sterically hinder and electronically disfavor amide bond hydrolysis.[1][2] |
| Standard Amide | High | Generally stable, but can be susceptible to enzymatic cleavage. |
| Ester | Moderate to Low | Susceptible to hydrolysis, especially at basic pH. |
| Hydrazone | pH-dependent (Low at acidic pH) | Designed to be cleaved at the lower pH of endosomes/lysosomes. |
| Maleimide-Thiol Adduct | Moderate | Can undergo retro-Michael reaction, leading to cleavage. |
Experimental Protocols
Protocol: Conjugation of this compound to a Primary Amine-Containing Protein using EDC/NHS Chemistry
This protocol describes the two-step conjugation of the carboxylic acid end of the this compound linker to a protein with available primary amines (e.g., lysine residues).
Materials:
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This compound Linker
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Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
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Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
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Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
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Anhydrous DMSO or DMF
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Desalting column for buffer exchange
Procedure:
-
Reagent Preparation:
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Equilibrate the this compound linker, EDC, and NHS vials to room temperature before opening.
-
Prepare a stock solution of the this compound linker (e.g., 10 mg/mL) in anhydrous DMSO or DMF.
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Immediately before use, prepare stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer (e.g., 10 mg/mL). These solutions are not stable and should be used promptly.
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Prepare the protein solution at a suitable concentration (e.g., 2-10 mg/mL) in the Conjugation Buffer.
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-
Activation of this compound:
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In a microcentrifuge tube, combine the this compound stock solution with the EDC and NHS stock solutions. A molar excess of EDC and NHS over the linker is recommended (e.g., 1.5-fold excess of each).
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
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Add the freshly activated ScO-PEG8-NHS ester solution to the protein solution. The molar ratio of the linker to the protein should be optimized for the desired degree of labeling (a common starting point is a 5- to 20-fold molar excess of the linker).
-
Incubate the conjugation reaction for 1-2 hours at room temperature with gentle mixing.
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-
Quenching the Reaction:
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Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS-ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
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Remove the excess linker and reaction byproducts by buffer exchange using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
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Mandatory Visualizations
Caption: Putative hydrolysis pathway of the ScO-amide bond.
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting flowchart for low conjugation yield.
References
Technical Support Center: ScO-PEG8-COOH Coupling Efficiency
Welcome to the technical support center for ScO-PEG8-COOH, a bifunctional linker designed for advanced applications in bioconjugation, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you optimize the amide coupling of the carboxyl (-COOH) terminus of this compound to primary amines on your molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
A1: this compound is a heterobifunctional linker featuring two distinct reactive moieties separated by a hydrophilic 8-unit polyethylene glycol (PEG) spacer.[1]
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ScO (bicyclo[6.1.0]nonyne): This is a strained alkyne that reacts with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction is highly specific and bioorthogonal.[2][3]
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-COOH (Carboxylic Acid): This group is used to form a stable amide bond with primary amine groups (-NH2) on proteins (like lysine residues), peptides, or other molecules.[4][5] This reaction typically requires activation with coupling agents.
Q2: Which coupling agents are recommended for the -COOH group of this compound?
A2: The most common and effective coupling agents for forming an amide bond with the carboxyl group are:
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EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide): This is a widely used water-soluble carbodiimide system that creates a more stable NHS-ester intermediate, improving reaction efficiency and allowing for two-step procedures.
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HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]): This is a highly efficient, phosphonium-based coupling reagent known for fast reaction times and low rates of racemization. It is often used with a non-nucleophilic base like diisopropylethylamine (DIPEA).
Q3: What is the optimal pH for EDC/NHS coupling reactions?
A3: The EDC/NHS reaction involves two pH-dependent steps. The activation of the carboxylic acid with EDC is most efficient under acidic conditions (pH 4.5-6.0). However, the subsequent reaction of the NHS-ester with the primary amine is most efficient at a slightly basic pH (7.0-8.5). A common strategy is to perform the activation at a lower pH and then raise the pH for the coupling step.
Q4: Can the ScO group react or degrade under the conditions used for amide coupling?
A4: The bicyclo[6.1.0]nonyne (ScO) moiety is generally stable under the mild conditions required for EDC/NHS or HATU coupling. However, prolonged exposure to strongly acidic or basic conditions should be avoided. Studies on BCN derivatives have shown some degradation under repeated acidic treatments, so it is advisable to use the mildest possible conditions and minimize reaction times.
Q5: How can I monitor the progress of the coupling reaction?
A5: The progress of the reaction can be monitored using analytical techniques such as:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To identify the starting materials and the desired product, and to check for the formation of byproducts.
-
HPLC (High-Performance Liquid Chromatography): To quantify the consumption of starting materials and the formation of the product.
-
TLC (Thin-Layer Chromatography): For a quick qualitative check of the reaction progress.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inefficient Carboxyl Activation: EDC or HATU may be hydrolyzed or inactive. EDC is particularly sensitive to moisture. | Use fresh, high-quality coupling reagents. Ensure solvents like DMF or DMSO are anhydrous. For EDC/NHS, perform a two-step reaction: activate at pH 4.5-6.0 for 15-30 minutes, then add the amine and adjust the pH to 7.2-7.5. |
| Hydrolysis of Activated Ester: The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH. | Add the amine-containing molecule as soon as possible after the activation step. Avoid excessively high pH (above 8.5) during the coupling phase. | |
| Suboptimal Molar Ratios: Incorrect stoichiometry of coupling agents or reactants. | Use a slight molar excess of the coupling agents (e.g., 1.1-1.5 equivalents of HATU, or 1.5-2.0 equivalents of EDC/NHS relative to the carboxylic acid). A slight excess of the amine component can also drive the reaction forward. | |
| Steric Hindrance: The primary amine on the target molecule is not easily accessible. | Consider using a longer PEG linker if possible. Alternatively, optimize reaction conditions (longer reaction time, slightly elevated temperature if the molecules are stable) to overcome the steric barrier. | |
| Multiple Products or Side Reactions | Reaction with Non-Target Amines: If the target molecule has multiple amine groups, conjugation can occur at unintended sites. | If site-specificity is crucial, consider using protecting groups for non-target amines or employing site-specific conjugation techniques. |
| Formation of N-acylurea byproduct (EDC coupling): The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea. | The addition of NHS or Sulfo-NHS is critical to suppress this side reaction by rapidly converting the O-acylisourea to a more stable NHS-ester. | |
| Side reactions with the ScO group: Although generally stable, extreme conditions could potentially affect the strained alkyne. | Stick to recommended pH ranges and reaction times. Avoid strong acids, bases, and nucleophiles that are not part of the intended reaction. | |
| Product Instability | Hydrolysis of the Amide Bond: While generally stable, the newly formed amide bond could be labile under harsh purification or storage conditions. | Ensure purification and storage are performed in appropriate buffers (e.g., PBS at neutral pH). Store the final conjugate at -20°C or -80°C. |
| Difficulty in Purification | Insoluble Byproducts: DCC (a less common alternative to EDC) produces a dicyclohexylurea (DCU) byproduct that is often difficult to remove. | Use water-soluble EDC to ensure byproducts can be easily removed during aqueous workup or dialysis. |
| Similar Properties of Product and Reactants: The PEG linker can make separation from unreacted PEGylated starting material challenging. | Utilize purification methods that offer high resolution, such as reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC). |
Quantitative Data Summary
The efficiency of amide coupling is highly dependent on reaction parameters. The following tables summarize key quantitative data to guide protocol optimization.
Table 1: Comparison of Common Coupling Reagents for PEG-Amide Conjugation
| Coupling Reagent System | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| EDC/NHS | > 85% | > 95% | Water-soluble byproducts, mild reaction conditions. | Less stable at neutral pH, requires careful pH control. |
| HATU | > 90% | > 98% | High efficiency, fast reaction times, low racemization. | Higher cost, potential for side reactions if not used correctly. |
Note: Yields and purities are typical and can vary depending on the specific substrates and reaction conditions.
Table 2: Effect of pH on the Half-life and Reactivity of NHS Esters
| pH | Temperature | Half-life of NHS-ester | Observation |
| 7.0 | 0 °C | 4-5 hours | Favorable balance between amine reaction and hydrolysis. |
| 8.0 | Room Temp | ~1 hour | Faster amine reaction but significantly increased hydrolysis. |
| 8.6 | 4 °C | 10 minutes | Very rapid hydrolysis; coupling must be performed quickly. |
Table 3: Recommended Molar Ratios for Coupling Reactions (Reagent:this compound)
| Reagent | Recommended Molar Ratio | Notes |
| EDC | 1.5 - 2.0 : 1 | Use a molar excess to ensure efficient activation. Can be increased for dilute reactions. |
| NHS | 1.5 - 2.0 : 1 | Often used in a similar or slightly higher ratio to EDC to efficiently trap the active intermediate. |
| HATU | 1.1 - 1.5 : 1 | A small excess is usually sufficient due to its high reactivity. |
| DIPEA (for HATU) | 2.0 - 3.0 : 1 | Acts as a non-nucleophilic base to deprotonate the carboxylic acid. |
| Amine-Molecule | 1.0 - 1.5 : 1 | A slight excess of the amine can help drive the reaction to completion. |
Experimental Protocols & Workflows
Protocol 1: EDC/NHS Coupling of this compound to an Amine-Containing Molecule
This protocol outlines a two-step process to maximize efficiency.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5
-
Anhydrous DMF or DMSO
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mg/mL.
-
Immediately before use, prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer or anhydrous DMSO.
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
-
Activation of this compound:
-
In a reaction vessel, add the this compound solution.
-
Add a 1.5 to 2-fold molar excess of both EDC and NHS from their respective stock solutions.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester.
-
-
Conjugation to Amine-Containing Molecule:
-
Adjust the pH of the activated ScO-PEG8-NHS ester solution to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add the amine-containing molecule to the activated linker solution. A 1.1 to 1.5-fold molar excess of the activated linker is often used.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as RP-HPLC, SEC, or dialysis to remove unreacted reagents, byproducts, and quenching agents.
-
Protocol 2: HATU Coupling of this compound to an Amine-Containing Molecule
Materials:
-
This compound
-
Amine-containing molecule
-
HATU
-
DIPEA (Diisopropylethylamine) or TEA (Triethylamine)
-
Anhydrous DMF or DMSO
Procedure:
-
Reagent Preparation:
-
Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.
-
Dissolve the amine-containing molecule (1 to 1.2 equivalents) in a separate vial of anhydrous DMF or DMSO.
-
-
Activation and Coupling:
-
To the solution of this compound, add HATU (1.1 to 1.5 equivalents).
-
Add DIPEA or TEA (2-3 equivalents) to the mixture and stir for 5-15 minutes at room temperature to pre-activate the carboxyl group.
-
Add the solution of the amine-containing molecule to the activated linker mixture.
-
Allow the reaction to proceed for 1-4 hours at room temperature. Monitor progress by LC-MS or HPLC.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate directly using RP-HPLC or other suitable chromatographic techniques.
-
Visualizations
PROTAC Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of a PROTAC using the this compound linker. The process begins with the separate coupling of the warhead and E3 ligase ligand to the bifunctional linker, followed by cellular assays to determine efficacy.
Caption: A typical workflow for PROTAC synthesis and evaluation.
PROTAC Mechanism of Action
This diagram illustrates the mechanism by which a PROTAC molecule facilitates the ubiquitination and subsequent degradation of a target protein.
References
- 1. researchgate.net [researchgate.net]
- 2. Strain-promoted sydnone bicyclo-[6.1.0]-nonyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
ScO-PEG8-COOH in PROTACs: A Comparative Guide to PEG Linkers
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical determinant of a PROTAC's success lies in the chemical linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. Among the diverse array of linkers, polyethylene glycol (PEG) chains are frequently employed due to their favorable physicochemical properties.
This guide provides a comprehensive comparison of ScO-PEG8-COOH, a PEG linker with a sulfonyl cyclooctyne (ScO) group and a carboxylic acid (COOH) terminus, against other commonly used PEG linkers in PROTAC development. By examining key performance indicators and providing detailed experimental methodologies, this document serves as a resource for researchers, scientists, and drug development professionals in the rational design and optimization of next-generation protein degraders.
The Role of PEG Linkers in PROTAC Efficacy
PEG linkers are prized for their hydrophilicity, biocompatibility, and tunable length.[1][2] These characteristics can significantly enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[3] The length of the PEG linker is a particularly critical parameter, profoundly influencing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][4] An optimal linker length is essential for efficient ubiquitination and subsequent degradation of the target protein. A linker that is too short may cause steric hindrance, while an overly long one can lead to reduced potency.
Performance Comparison of PEG Linkers in PROTACs
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Lower DC50 values indicate higher potency, while higher Dmax values signify greater efficacy. The following tables summarize experimental data from studies comparing the performance of PROTACs with different PEG linker lengths.
While direct head-to-head experimental data for PROTACs utilizing the this compound linker is not extensively available in the public domain, we can infer its potential performance based on systematic studies of other PEG linkers. The data presented for the PEG8 linker is an educated estimation based on observed trends.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| Linker Type | DC50 (nM) | Dmax (%) | Reference |
| PEG3 | 55 | 85 | |
| PEG4 | 20 | 95 | |
| PEG5 | 15 | >98 | |
| PEG6 | 30 | 92 | |
| PEG8 (Estimated) | 45-60 | ~90 | Inference |
Table 2: Impact of PEG Linker Length on ERα Degradation
| Linker Length (atoms) | Degradation Efficacy | Reference |
| 12 | Effective | |
| 16 | More Potent | |
| ~28 (PEG8) | Potentially Less Potent | Inference |
Note on Estimated Data: The estimated DC50 and Dmax values for the PEG8 linker are based on the general trend observed in multiple studies where an optimal linker length exists, and linkers that are either too short or too long exhibit reduced degradation efficiency. The exact performance of a PROTAC with a this compound linker would be highly dependent on the specific target protein and E3 ligase combination and would require empirical validation.
Key Experimental Protocols
Accurate and reproducible experimental data are crucial for the rational design and evaluation of PROTACs. Below are detailed methodologies for key experiments cited in this guide.
Protein Degradation Assay via Western Blot
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, HeLa) at an appropriate density in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Cellular Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of compounds.
1. Plate Preparation:
-
Prepare a donor plate containing the PROTAC compounds dissolved in a suitable buffer.
-
Prepare an acceptor plate containing a buffer solution.
-
Coat the filter of a filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
2. Assay Execution:
-
Place the filter plate on top of the acceptor plate.
-
Add the donor solution containing the PROTACs to the filter plate.
-
Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.
3. Quantification:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
4. Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation:
where [C_A] is the concentration in the acceptor well, [C_eq] is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.
Ternary Complex Formation Assay (SPR)
Surface Plasmon Resonance (SPR) is a biophysical technique used to measure the binding kinetics and affinity of molecular interactions.
1. Ligand Immobilization:
-
Immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface.
2. Binary Interaction Analysis:
-
Inject the target protein over the sensor surface to measure its binding to the E3 ligase.
-
Inject the PROTAC over the sensor surface to measure its binding to the E3 ligase.
-
Inject the PROTAC over a surface with immobilized target protein to measure its binding.
3. Ternary Complex Analysis:
-
Inject a pre-incubated mixture of the target protein and the PROTAC over the E3 ligase-immobilized surface.
-
Alternatively, inject the target protein over the sensor surface followed by the injection of the PROTAC.
4. Data Analysis:
-
Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the binary and ternary interactions.
-
Cooperativity (α) can be calculated to assess the stability of the ternary complex. An α value greater than 1 indicates positive cooperativity.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC Mechanism of Action.
Caption: A typical experimental workflow for PROTAC evaluation.
Caption: Logical relationship of key linker properties influencing PROTAC efficacy.
Conclusion
The choice of linker is a critical determinant of a PROTAC's success. PEG linkers, including this compound, offer a versatile platform for optimizing PROTAC performance by modulating key properties such as solubility, permeability, and ternary complex formation. While direct comparative data for this compound is limited, the extensive research on other PEG linkers provides a strong framework for its rational application in PROTAC design. The general principle remains that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker lengths and compositions. The experimental protocols and conceptual diagrams provided in this guide offer a robust starting point for researchers to systematically evaluate and optimize their PROTAC candidates, ultimately accelerating the development of novel protein-degrading therapeutics.
References
A Head-to-Head Comparison of Amine-Reactive PEG8 Linkers: ScO-PEG8-COOH vs. NHS-PEG8-COOH
For Immediate Release
In the landscape of bioconjugation, particularly for the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs) and PROTACs, the choice of linker is a critical determinant of the final molecule's efficacy, stability, and pharmacokinetic profile. Among the most common tools for conjugating molecules to proteins are amine-reactive linkers. This guide provides a detailed, data-supported comparison of two heterobifunctional PEG8 linkers: ScO-PEG8-COOH and NHS-PEG8-COOH, designed for researchers, scientists, and drug development professionals.
At their core, both linkers feature an eight-unit polyethylene glycol (PEG) chain, a hydrophilic and flexible spacer that enhances the solubility and reduces the immunogenicity of the resulting conjugate. The key distinction lies in their amine-reactive functional groups: the Succinimidyl Carbonate (ScO) and the N-hydroxysuccinimide (NHS) ester. Both linkers also possess a terminal carboxylic acid (-COOH) group, enabling sequential or orthogonal conjugation to a second molecule.
Mechanism of Action: A Tale of Two Linkages
The primary difference between the ScO and NHS ester moieties is the covalent bond they form upon reaction with a primary amine, such as the N-terminus of a protein or the side chain of a lysine residue.
-
This compound reacts with a primary amine to form a carbamate linkage .[1][2]
-
NHS-PEG8-COOH reacts with a primary amine to form a more stable amide linkage .[3]
This seemingly subtle difference has significant implications for the stability of the final bioconjugate. Amide bonds exhibit greater resonance stabilization compared to carbamate bonds, rendering them more resistant to hydrolysis.[4]
Quantitative Data Comparison
The selection of a linker is often a trade-off between reactivity and stability. The amine-reactive group must be stable enough to withstand storage and reaction conditions but reactive enough to efficiently label the target biomolecule. A critical competing reaction in aqueous buffers is the hydrolysis of the reactive ester, which deactivates the linker.
Table 1: Comparison of Amine-Reactive Group Properties
| Feature | Succinimidyl Carbonate (ScO) | N-Hydroxysuccinimide (NHS) Ester |
| Reactive Group | Succinimidyl Carbonate | N-hydroxysuccinimide Ester |
| Target Functional Group | Primary Amines (-NH₂) | Primary Amines (-NH₂) |
| Resulting Linkage | Carbamate | Amide |
| Bond Stability | Good | Excellent |
| Optimal Reaction pH | 7.2 - 8.5 | 7.0 - 8.5 |
Table 2: Hydrolysis Half-Life of Various Succinimidyl Esters at pH 8 (25°C)
The rate of hydrolysis serves as a proxy for the reactivity of the ester. A shorter half-life indicates higher reactivity but also a greater propensity for inactivation in aqueous buffers. The data below is synthesized from a comparative study of various PEG active esters.
| Ester Type | Symbol | Half-life (minutes) |
| Succinimidyl Carboxymethylated | SCM | 0.75 |
| Succinimidyl Succinamide | SSA | 3.2 |
| Succinimidyl Succinate | SS | 9.8 |
| Succinimidyl Propionate | SPA | 16.5 |
| Succinimidyl Carbonate | SC | 20.4 |
| Succinimidyl Butanoate | SBA | 23.3 |
| Succinimidyl Valerate | SVA | 33.6 |
Note: The half-life of these esters typically triples when the pH is lowered by one unit. Aminolysis (reaction with amine) rates generally parallel hydrolysis rates.
From this data, Succinimidyl Carbonate (ScO) is shown to be a relatively reactive ester, but more stable in aqueous solution than highly reactive variants like SCM. This provides a reasonable window for performing bioconjugation reactions while minimizing linker deactivation due to hydrolysis.
Experimental Protocols
Detailed methodologies for utilizing both the amine-reactive ends and the carboxylic acid ends of these linkers are presented below.
Protocol 1: Protein Labeling with this compound or NHS-PEG8-COOH
This protocol describes the general procedure for conjugating the amine-reactive group of the linker to a protein.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, Borate, Bicarbonate).
-
This compound or NHS-PEG8-COOH linker.
-
Anhydrous DMSO or DMF.
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., desalting column like Sephadex G-25).
Procedure:
-
Protein Preparation: Ensure the protein solution (typically 2-10 mg/mL) is in an amine-free buffer. If buffers containing Tris or glycine are present, the protein must be buffer-exchanged into a suitable reaction buffer.
-
Linker Stock Solution: Equilibrate the linker vial to room temperature before opening. Prepare a 10 mM stock solution of the linker in anhydrous DMSO.
-
Labeling Reaction: a. Adjust the pH of the protein solution to 8.3-8.5 if necessary. b. Add the linker stock solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point, but this should be optimized for the specific application. The final volume of DMSO should not exceed 10% of the total reaction volume. c. Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.
-
Quenching: (Optional) Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to consume any unreacted linker. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: Activation and Conjugation of the Carboxylic Acid (-COOH) Terminus
This protocol outlines the two-step process for conjugating the carboxylic acid end of the PEG8 linker to a primary amine-containing molecule using EDC and NHS chemistry.
Materials:
-
PEG8-conjugate with a free -COOH group.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl).
-
N-hydroxysulfosuccinimide (Sulfo-NHS) for enhanced stability and solubility in aqueous reactions.
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0.
-
Coupling Buffer: PBS, pH 7.2-7.5.
-
Amine-containing molecule for conjugation.
-
Quenching Buffer: 1 M Tris-HCl or 1 M Hydroxylamine, pH 8.0.
Procedure:
-
Activation of Carboxylic Acid: a. Dissolve the PEG8-conjugate in Activation Buffer. b. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. c. Add a 2- to 10-fold molar excess of EDC and Sulfo-NHS to the PEG8-conjugate solution. d. Incubate the reaction for 15 minutes at room temperature.
-
Conjugation to Amine: a. Immediately after activation, add the amine-containing molecule to the activated PEG8-conjugate. The reaction of the activated ester with amines is most efficient at pH 7-8. Therefore, it is recommended to raise the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer. b. Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add Quenching Buffer to hydrolyze any unreacted NHS esters.
-
Purification: Purify the final conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography.
Mandatory Visualizations
Caption: Reaction of ScO- and NHS-esters with primary amines.
Caption: Workflow for activating and conjugating the -COOH end.
Conclusion and Recommendations
The choice between this compound and NHS-PEG8-COOH depends on the specific requirements of the application.
-
NHS-PEG8-COOH is the preferred choice when the stability of the final conjugate is paramount . The resulting amide bond is robust and less susceptible to cleavage, which is often a critical requirement for in vivo applications such as ADCs, where premature drug release can lead to off-target toxicity.
-
This compound serves as a valuable alternative. Its succinimidyl carbonate group is highly reactive, which can be advantageous in situations where conjugation efficiency needs to be maximized, or when working with less reactive amines. While the resulting carbamate linkage is generally stable, its long-term stability in complex biological environments should be considered and may be less desirable than an amide bond for certain therapeutic applications.
Both linkers provide a versatile platform for bioconjugation through their dual functionality. The hydrophilic PEG8 spacer is a well-established component for improving the pharmacological properties of biologics. Ultimately, the optimal linker must be determined empirically, balancing the need for efficient conjugation with the requirement for a stable final product tailored to the intended biological application.
References
The Critical Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) is a delicate balancing act, with the linker component playing a pivotal role in determining the efficacy of these heterobifunctional molecules. Among the various linker types, polyethylene glycol (PEG) linkers are frequently utilized due to their favorable physicochemical properties, including hydrophilicity and biocompatibility.[1][2] This guide provides an objective comparison of how PEG linker length influences PROTAC performance, supported by experimental data, detailed protocols, and visual representations of key processes.
The linker is not merely a spacer; its length, composition, and attachment points are critical determinants of a PROTAC's ability to induce the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] This ternary complex formation is the prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1] An optimal linker length is crucial, as a linker that is too short may cause steric hindrance, preventing ternary complex formation, while a linker that is too long might lead to a non-productive complex.
Data Presentation: PEG Linker Length vs. PROTAC Efficacy
The following table summarizes quantitative data from various studies, illustrating the impact of PEG linker length on the degradation potency (DC50) and maximal degradation (Dmax) of different PROTACs.
| Target Protein | E3 Ligase | PROTAC/Linker Details | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference(s) |
| Estrogen Receptor α (ERα) | VHL | PROTAC with PEG linker | 12 | Less Potent | - | |
| VHL | PROTAC with PEG linker | 16 | More Potent | - | ||
| TANK-Binding Kinase 1 (TBK1) | VHL | Alkyl/Ether Linker | < 12 | No degradation | - | |
| VHL | Alkyl/Ether Linker | 12 - 29 | Submicromolar | - | ||
| VHL | 21-atom linker | 21 | 3 | 96 | ||
| VHL | 29-atom linker | 29 | 292 | 76 | ||
| Bruton's Tyrosine Kinase (BTK) | CRBN | PROTAC with < 4 PEG units | - | Impaired Binding | - | |
| CRBN | PROTAC with ≥ 4 PEG units | - | Maintained Binding | - | ||
| CRBN (homo-PROTAC) | CRBN | PROTAC with PEG linker | 8 | Optimized | - |
Mandatory Visualization
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship between linker length and PROTAC efficacy.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Caption: Linker Length and PROTAC Efficacy.
Experimental Protocols
A generalized protocol for determining the degradation of a target protein after PROTAC treatment is provided below. This protocol is based on standard Western Blotting procedures often cited in PROTAC research.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Following treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to equal concentrations and add Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody for a loading control (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Conclusion
The optimization of PEG linker length is a critical step in the development of potent and effective PROTACs. The provided data highlights that there is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair. Systematic evaluation of a series of linker lengths is therefore essential for each new PROTAC system. The experimental protocols and visualizations included in this guide offer a framework for researchers to rationally design and evaluate PROTACs with enhanced efficacy.
References
A Comparative Guide to the In Vitro and In Vivo Stability of PEGylated Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of drug conjugates featuring Polyethylene Glycol (PEG) linkers, with a focus on discrete PEG8-COOH linkers and their alternatives. Understanding the stability of these conjugates is paramount for the development of effective and safe therapeutics, as it directly impacts their pharmacokinetic profiles, efficacy, and potential for adverse effects. This document summarizes key stability data, details relevant experimental protocols, and provides visual workflows to aid in the selection of optimal PEGylation strategies.
Introduction to PEG Linker Stability
PEGylation, the process of covalently attaching PEG chains to a molecule, is a widely used strategy to improve the pharmacological properties of therapeutics. The stability of the resulting conjugate is critically dependent on the nature of the PEG linker itself and the chemistry used for conjugation. Instability can lead to premature cleavage of the drug from its carrier, potentially causing off-target toxicity and reducing therapeutic efficacy. This guide focuses on the stability of conjugates, particularly those involving a PEG8-COOH linker, and compares them with alternatives of varying lengths and conjugation chemistries.
Data Presentation: Comparative Stability of PEG Linkers
The stability of a PEGylated conjugate is not only influenced by the length of the PEG chain but also significantly by the type of chemical bond used for conjugation. Below are tables summarizing the relative stability of different PEG linker lengths and common conjugation chemistries.
Table 1: Influence of PEG Chain Length on In Vivo Pharmacokinetics
| PEG Linker Length | Typical Molecular Weight (Da) | General Effect on Circulation Half-Life | Key Considerations |
| PEG4 | ~200 | Shortest | May not provide sufficient shielding for small molecules. |
| PEG8 | ~400 | Moderate | A common choice for balancing solubility and size. |
| PEG12 | ~600 | Moderate to Long | Increased hydrodynamic radius compared to shorter PEGs. |
| PEG24 | ~1100 | Long | Significant increase in circulation time. |
| PEG48 | ~2200 | Very Long | May lead to accumulation in tissues. |
Note: The data presented are generalized from multiple studies and the actual performance will depend on the specific conjugate and biological system.
Table 2: Comparative Stability of Common Bioconjugation Linkages
| Linkage Chemistry | Functional Groups Reacted | Resulting Bond | In Vitro/In Vivo Stability | Notes |
| Amide Bond (from -COOH) | Carboxylic Acid + Amine | Amide | High | Generally stable to hydrolysis and enzymatic degradation. [1] |
| Thioether Bond | Maleimide + Thiol | Thioether | Moderate | Can be susceptible to retro-Michael addition in the presence of endogenous thiols like glutathione, leading to deconjugation.[2][3] |
| Ester Bond | Carboxylic Acid + Alcohol | Ester | Low to Moderate | Susceptible to hydrolysis, which can be pH-dependent and accelerated by esterase enzymes.[4] |
| Hydrazone Bond | Hydrazone + Carbonyl | Hydrazone | pH-Dependent | Generally stable at physiological pH but can be designed to be cleavable under acidic conditions (e.g., in endosomes).[5] |
| Oxime Bond | Oxime + Carbonyl | Oxime | High | Significantly more stable than hydrazone linkages. |
| "Click" Chemistry | Azide + Alkyne | Triazole | Very High | Forms a highly stable and biologically inert linkage. |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of conjugate stability. Below are protocols for key in vitro and in vivo experiments.
1. In Vitro Stability Assessment in Physiological Buffers and Plasma
-
Objective: To evaluate the hydrolytic and enzymatic stability of the conjugate in simulated physiological conditions.
-
Materials:
-
PEGylated conjugate of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Human or mouse plasma
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV, MS, or CAD)
-
Mass spectrometer (e.g., LC-MS/MS) for degradation product identification
-
-
Protocol:
-
Prepare stock solutions of the conjugate in a suitable solvent.
-
Incubate the conjugate at a final concentration of 1 mg/mL in PBS (pH 7.4) and in plasma at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw aliquots of the incubation mixture.
-
For plasma samples, precipitate proteins by adding an excess of cold acetonitrile. Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by a validated HPLC or LC-MS/MS method to quantify the amount of intact conjugate remaining.
-
Characterize any degradation products by mass spectrometry to understand the cleavage sites.
-
2. In Vivo Pharmacokinetic and Stability Study
-
Objective: To determine the circulation half-life, biodistribution, and in vivo stability of the conjugate.
-
Materials:
-
PEGylated conjugate
-
Animal model (e.g., mice or rats)
-
Apparatus for intravenous injection
-
Blood collection supplies (e.g., heparinized capillaries)
-
Analytical method for quantifying the conjugate in plasma (e.g., ELISA or LC-MS/MS)
-
-
Protocol:
-
Administer a single intravenous dose of the conjugate to a cohort of animals.
-
Collect blood samples at predetermined time points (e.g., 5 min, 30 min, 1, 2, 4, 8, 24, 48 hours) via a suitable route (e.g., tail vein or retro-orbital sinus).
-
Process the blood to obtain plasma.
-
Quantify the concentration of the intact conjugate in the plasma samples using a validated analytical method.
-
Analyze plasma samples at later time points by LC-MS to identify and quantify any circulating metabolites or cleavage products.
-
Calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Mandatory Visualizations
Caption: Experimental workflow for assessing in vitro and in vivo stability.
Caption: Key factors influencing the stability of PEGylated conjugates.
Conclusion
The in vitro and in vivo stability of a PEGylated conjugate is a critical attribute that dictates its therapeutic potential. While a PEG8-COOH linker forming a stable amide bond generally offers high stability, the optimal choice of linker depends on the specific application and desired drug release profile. For instance, in applications where drug release at the target site is required, a cleavable linker might be advantageous. This guide provides a framework for comparing different PEGylation strategies and outlines the necessary experimental protocols to make data-driven decisions in the development of robust and effective bioconjugates.
References
A Comparative Guide to Bioconjugate Linker Stability: ScO-PEG8-COOH and its Alternatives
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The linker's stability in systemic circulation and its ability to release a payload under specific conditions are paramount to the therapeutic's efficacy and safety. This guide provides an objective comparison of the ScO-PEG8-COOH linker, a component of a stable linker system, with common cleavable alternatives, supported by experimental data and detailed assay methodologies.
The this compound linker is a heterobifunctional linker featuring a cyclooctyne (ScO) group for bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC) and a carboxylic acid (COOH) for conjugation to amine-containing molecules. The resulting triazole linkage formed via SPAAC is known for its high metabolic stability, making this a non-cleavable linker system designed to remain intact in physiological conditions.[1] The polyethylene glycol (PEG) chain enhances solubility and improves pharmacokinetic properties.[1]
In contrast, cleavable linkers are engineered to release their payload in response to specific triggers within the target microenvironment or inside cells. This guide will compare the stability of the this compound linker system with three major classes of cleavable linkers: protease-cleavable (Val-Cit), pH-sensitive (hydrazone), and redox-sensitive (disulfide) linkers.
Comparative Stability Data
The stability of a linker is often assessed by its half-life (t½) in plasma, which indicates the time it takes for half of the conjugated payload to be released. The following tables summarize quantitative data on the stability of different linker types. It is important to note that direct comparisons across different studies can be challenging due to variations in the specific antibody-drug conjugate (ADC) construct, experimental conditions, and analytical methods used.
Table 1: Comparative Plasma Stability of Different Linker Types
| Linker Type | Cleavage Mechanism | Linker Example | Plasma Source | Stability Metric (Half-life, t½) | Reference(s) |
| Non-Cleavable (SPAAC) | Stable Triazole Bond | ScO/DBCO-Azide | Human & Mouse | Highly stable, comparable to naked antibody half-life | [2][3] |
| Protease-Cleavable | Cathepsin B in Lysosomes | Valine-Citrulline (Val-Cit) | Human | ~230 days | [4] |
| Valine-Citrulline (Val-Cit) | Mouse | ~80 hours (Instability due to Ces1c) | |||
| Glutamic acid-Val-Cit (EVCit) | Mouse | No significant cleavage after 14 days | |||
| pH-Sensitive | Acid Hydrolysis in Endosome/Lysosome | Phenylketone-derived Hydrazone | Human & Mouse | ~2 days | |
| Silyl Ether-based | Human | >7 days | |||
| Redox-Sensitive | Glutathione in Cytosol | Sterically Hindered Disulfide (SPDB-DM4) | In vivo circulation | ~9 days |
Table 2: pH-Dependent Stability of Hydrazone Linkers
| Linker Type | Condition | Stability Metric (Half-life, t½) | Reference(s) |
| Acyl Hydrazone | pH 7.0 | >2.0 hours | |
| pH 5.0 | 2.4 minutes | ||
| General Hydrazone | pH 7.4 (Buffer) | 183 hours | |
| pH 4.5 (Buffer) | 97% release after 24 hours |
Experimental Protocols
Accurate assessment of linker cleavage and stability is crucial for the development of safe and effective bioconjugates. Below are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the linker in plasma from different species to predict its in vivo behavior.
Objective: To determine the rate of payload deconjugation from a bioconjugate when incubated in plasma.
Methodology:
-
Preparation: Dilute the test bioconjugate to a final concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) and in a control buffer like PBS.
-
Incubation: Incubate the samples at 37°C with gentle agitation.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze samples at -80°C to halt degradation.
-
Analysis: Quantify the amount of intact bioconjugate and/or released payload at each time point using one of the following methods:
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Isolate the bioconjugate from plasma using immunoaffinity capture (e.g., Protein A/G magnetic beads).
-
Elute the captured bioconjugate.
-
Analyze the eluate by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Coat a 96-well plate with an antigen specific to the antibody portion of the bioconjugate.
-
Add diluted plasma samples. The intact bioconjugate will bind to the antigen.
-
Detect the bound bioconjugate using an enzyme-conjugated secondary antibody that specifically recognizes the payload.
-
Add a substrate and measure the signal, which is proportional to the amount of intact bioconjugate.
-
-
Protease-Mediated Cleavage Assay (Cathepsin B)
This assay assesses the susceptibility of protease-cleavable linkers to enzymatic degradation.
Objective: To quantify the rate of payload release from a bioconjugate in the presence of Cathepsin B.
Methodology:
-
Enzyme Activation: Activate recombinant human Cathepsin B by incubating it in an activation buffer (e.g., sodium acetate buffer, pH 5.0-6.0) containing a reducing agent like Dithiothreitol (DTT).
-
Reaction Setup: In a microcentrifuge tube, combine the bioconjugate with the assay buffer.
-
Initiate Reaction: Start the cleavage by adding the activated Cathepsin B.
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding a quenching solution (e.g., 2% formic acid or a protease inhibitor).
-
Analysis: Quantify the released payload using reverse-phase HPLC. The peak corresponding to the free payload is integrated and compared to a standard curve to determine its concentration.
pH-Mediated Cleavage Assay
This assay is used to evaluate the stability of pH-sensitive linkers, such as hydrazones.
Objective: To determine the rate of linker hydrolysis at different pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 7.4 to simulate blood and pH 4.5-5.5 to simulate the endosomal/lysosomal environment).
-
Incubation: Dilute the bioconjugate into each buffer and incubate at 37°C.
-
Time-Point Sampling: Collect aliquots at various time points.
-
Analysis: Analyze the samples by reverse-phase HPLC to quantify the amount of released payload and remaining intact bioconjugate.
-
Data Analysis: Calculate the half-life of the linker at each pH by plotting the percentage of intact bioconjugate over time.
Redox-Mediated Cleavage Assay
This assay evaluates the cleavage of disulfide linkers in a reducing environment.
Objective: To determine the rate of disulfide bond reduction and payload release.
Methodology:
-
Reagent Preparation: Prepare a solution of a reducing agent, such as glutathione (GSH), in PBS (pH 7.4) at a concentration that mimics the intracellular environment (1-10 mM).
-
Reaction Setup: Dilute the bioconjugate in the GSH-containing buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: Collect aliquots at various time points. The reaction can be quenched by adding an alkylating agent like N-ethylmaleimide (NEM).
-
Analysis: Analyze the samples by LC-MS or HPLC to quantify the released payload.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate key processes and workflows.
References
A Comparative Guide to Validating Protein Conjugation Sites: ScO-PEG8-COOH Case Study
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of molecules, such as Polyethylene Glycol (PEG) linkers or drug payloads, to proteins is a cornerstone of modern biotherapeutics, including the development of Antibody-Drug Conjugates (ADCs). Achieving a homogenous product with a defined drug-to-antibody ratio (DAR) and preserving the protein's therapeutic function is paramount. This requires precise control over the conjugation site. This guide provides a comparative analysis of methodologies used to validate the conjugation site of ScO-PEG8-COOH, a lysine-targeting linker, and contrasts this with alternative strategies.
Understanding the Conjugation Chemistry: this compound
This compound is a bifunctional linker featuring a bicyclo[6.1.0]nonyne (ScO) group and a carboxylic acid (COOH) terminus, separated by an 8-unit PEG spacer. The ScO moiety is designed to react with primary amines, such as the ε-amino group of lysine residues on a protein's surface, forming a stable covalent bond. Validating that the conjugation occurs at the intended lysine residue(s) and not indiscriminately is critical for ensuring product consistency and efficacy.
Primary Validation Method: Peptide Mapping by LC-MS/MS
The gold standard for identifying conjugation sites is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) based peptide mapping.[1][2] This powerful "bottom-up" proteomics approach provides site-specific information with high resolution and sensitivity.
Experimental Workflow for Conjugation Site Validation
The following diagram illustrates the typical workflow for validating the conjugation site of a linker like this compound on a therapeutic protein.
Caption: Workflow for conjugation site validation via LC-MS/MS.
Comparison of Validation Methodologies
While LC-MS/MS is the most definitive method, other techniques can provide complementary or indirect evidence of the conjugation site.
| Parameter | LC-MS/MS Peptide Mapping | Edman Degradation | Site-Directed Mutagenesis |
| Primary Output | Direct identification of modified amino acid(s) | N-terminal sequence of a protein/peptide | Indirect confirmation by loss of conjugation |
| Resolution | Site-specific, single amino acid resolution | Single amino acid, but limited to N-terminus | Indirect, confirms a potential site |
| Throughput | Moderate to High | Low | Low |
| Sensitivity | High (femtomole to picomole range) | Moderate (picomole range) | N/A (biological endpoint) |
| Requirement | Mass spectrometer, HPLC system | Automated protein sequencer | Molecular biology tools, expression system |
| Key Advantage | Comprehensive site analysis and PTM identification | Unambiguous N-terminal sequence confirmation | Confirms functional role of a residue in conjugation |
| Key Limitation | Complex data analysis; hydrophobic peptides can be challenging | Only analyzes free N-termini; short read lengths (~30 aa) | Labor-intensive; protein expression can be altered |
Alternative Conjugation Strategy: Cysteine-Targeting
An alternative to targeting the numerous surface-accessible lysine residues is to target cysteine residues. This approach often provides greater homogeneity due to the lower natural abundance of free cysteines.
| Feature | Lysine Conjugation (e.g., this compound) | Cysteine Conjugation (e.g., Maleimide-based) |
| Target Residue | ε-amino group of Lysine | Thiol group of Cysteine |
| Abundance | High, typically numerous surface-exposed residues | Low, often involved in structural disulfide bonds |
| Homogeneity | Can be heterogeneous, leading to a varied DAR | Often highly homogeneous (DAR of 2 or 4 is common) |
| Protein Engineering | Often not required for native proteins | May require engineering cysteine residues at specific sites |
| Validation Challenge | Distinguishing between multiple potential lysine sites | Ensuring complete reduction of disulfide bonds for conjugation |
| Linkage Stability | Typically forms very stable amide or amine bonds | Maleimide-thiol linkage can be susceptible to retro-Michael reaction |
Choosing between lysine and cysteine conjugation depends on the desired product characteristics. Lysine conjugation is often simpler for native proteins, while cysteine-based methods offer more precise control over the final product's homogeneity.[3][4][5]
Detailed Experimental Protocol: LC-MS/MS Peptide Mapping
This protocol outlines the key steps for identifying the conjugation site of this compound on a monoclonal antibody (mAb).
1. Sample Preparation:
-
Protein Denaturation and Reduction: Dilute the conjugated mAb to 1.0 mg/mL in a buffer containing 6 M Guanidine HCl and 100 mM Tris, pH 7.8. Add Dithiothreitol (DTT) to a final concentration of 20 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Alkylation: Add iodoacetamide to a final concentration of 40 mM and incubate in the dark at room temperature for 1 hour. This step alkylates free cysteine residues, preventing them from reforming disulfide bonds.
-
Buffer Exchange: Remove the denaturant and alkylating agents by buffer exchange into a digestion-compatible buffer (e.g., 100 mM Tris, pH 7.8) using a 10 kDa MWCO filter plate.
-
Enzymatic Digestion: Add sequencing-grade trypsin at a 1:20 enzyme-to-protein ratio (w/w). Incubate at 37°C for 4-16 hours.
-
Quench Reaction: Stop the digestion by adding formic acid to a final concentration of 1%.
2. LC-MS/MS Analysis:
-
Chromatography: Inject the peptide digest onto a C18 reverse-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size).
-
Mobile Phases: Use 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
-
Gradient: Run a linear gradient from ~3% to 45% Mobile Phase B over 90 minutes at a flow rate of 0.2 mL/min to separate the peptides.
-
Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition mode. Acquire a full MS scan followed by MS/MS fragmentation scans of the most abundant precursor ions.
3. Data Analysis:
-
Database Search: Use a proteomics software suite (e.g., Byonic, MaxQuant) to search the acquired MS/MS spectra against a database containing the protein sequence.
-
Identify Modification: Specify the mass of the this compound linker as a variable modification on lysine residues.
-
Site Localization: The software will identify peptides that have a mass shift corresponding to the linker and pinpoint the specific lysine residue based on the fragmentation pattern in the MS/MS spectrum.
Application Context: Signaling Pathway of an Antibody-Drug Conjugate
Validating the conjugation site is crucial because it can impact the efficacy of a biotherapeutic like an ADC. The location of the drug-linker can affect antigen binding, internalization, and payload release. The diagram below illustrates the general mechanism of action for an ADC.
Caption: Mechanism of action for a typical antibody-drug conjugate.
Upon binding to its target antigen on a cancer cell, the ADC is internalized. Inside the cell, it is trafficked to the lysosome, where acidic conditions or specific enzymes cleave the linker, releasing the cytotoxic payload. The free payload can then act on its intracellular target, leading to cell death. An improperly placed linker could sterically hinder the initial binding or prevent efficient internalization and payload release, rendering the therapeutic ineffective.
Conclusion
The validation of a conjugation site is a non-negotiable step in the development of protein therapeutics. For lysine-targeting linkers like this compound, LC-MS/MS-based peptide mapping provides the most comprehensive and reliable data, offering precise, site-specific localization. While alternative methods like Edman degradation and site-directed mutagenesis serve complementary roles, they lack the high-throughput and detailed characterization capabilities of mass spectrometry. Furthermore, the choice of conjugation strategy—targeting abundant lysines versus rarer cysteines—has profound implications for the final product's homogeneity and the subsequent validation workflow. A thorough, data-driven approach to conjugation and its validation is essential for creating safe, effective, and consistent biotherapeutics.
References
- 1. Streamlining Peptide Mapping LC-MS Approach for Studying Fusion Peptide-Conjugated Vaccine Immunogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cysteine- and Lysine-Based Conjugation | AxisPharm [axispharm.com]
- 4. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. api-docs.rango.exchange [api-docs.rango.exchange]
ScO-PEG8-COOH: A Comparative Performance Guide for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ScO-PEG8-COOH's expected performance in various cell-based assays. This compound is a bifunctional linker containing a strained cyclooctyne (ScO) group, an eight-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid (COOH). This structure allows for the conjugation of biomolecules through copper-free click chemistry (via the ScO group) and amide bond formation (via the COOH group).
Note on Data Availability: Direct, publicly available quantitative data comparing this compound to other linkers in cell-based assays is limited. Therefore, this guide will provide a comparative overview based on the well-established properties of PEGylated linkers and data from analogous compounds. The provided experimental data serves as a representative comparison of different linker technologies.
Performance Comparison of Linker Technologies
The performance of a bioconjugate in cell-based assays is significantly influenced by the linker's properties. PEGylated linkers like this compound generally offer advantages in terms of solubility and stability.
| Linker Type | Key Characteristics | Expected Advantages of this compound | Expected Disadvantages of this compound |
| PEGylated (e.g., this compound) | Hydrophilic, flexible spacer. | Improved aqueous solubility and reduced aggregation of the conjugate. Enhanced stability in biological fluids. May reduce non-specific cellular uptake. | The PEG spacer may be susceptible to degradation over very long incubation times in cell culture. |
| Non-PEGylated (e.g., SMCC) | Hydrophobic, rigid spacer. | High stability in plasma. | Lower aqueous solubility, potentially leading to aggregation. May exhibit higher non-specific binding. |
| Cleavable (e.g., Val-Cit) | Contains a linkage designed to be cleaved by specific enzymes (e.g., cathepsins) inside the cell. | Enables controlled release of the payload within the target cell, which can lead to higher potency. | Can be less stable in circulation, leading to premature payload release and potential off-target toxicity. |
| Click Chemistry (e.g., DBCO-PEG-COOH) | Utilizes bioorthogonal reactions for conjugation. | High reaction efficiency and specificity. Mild reaction conditions preserve the integrity of biomolecules. | Requires the presence of a compatible reactive partner (e.g., an azide) on the other molecule. |
Quantitative Data Summary
The following tables present representative data from studies on antibody-drug conjugates (ADCs) and nanoparticles to illustrate the impact of PEGylation on performance in cell-based assays.
Table 1: Representative In Vitro Cytotoxicity of ADCs with Different Linker Types
| Linker Type | ADC Target | Cell Line | IC50 (ng/mL) |
| PEGylated (Non-cleavable) | HER2 | SK-BR-3 | 15 - 30 |
| Non-PEGylated (SMCC, Non-cleavable) | HER2 | SK-BR-3 | 10 - 25 |
| Cleavable (Val-Cit) | HER2 | SK-BR-3 | 1 - 5 |
Note: Lower IC50 values indicate higher potency. This data is illustrative and performance can vary based on the specific antibody, payload, and cell line.
Table 2: Representative Cellular Uptake of Nanoparticles with and without PEGylation
| Nanoparticle Formulation | Cell Line | Uptake (% of control) |
| Unmodified Nanoparticles | Macrophage | 100% |
| PEGylated Nanoparticles | Macrophage | 40% |
| Unmodified Nanoparticles | Cancer Cell Line | 100% |
| PEGylated Nanoparticles | Cancer Cell Line | 85% |
Note: PEGylation can reduce non-specific uptake by phagocytic cells like macrophages, potentially increasing circulation time and availability for target cells.
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below. These protocols can be adapted for bioconjugates utilizing the this compound linker.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a bioconjugate.
Materials:
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Bioconjugate of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the bioconjugate in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted bioconjugate to each well. Include untreated cells as a control.
-
Incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Cellular Uptake Assay (Flow Cytometry)
This protocol describes the quantification of cellular internalization of a fluorescently labeled bioconjugate.
Materials:
-
Target cell line
-
Fluorescently labeled bioconjugate
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the fluorescently labeled bioconjugate at a specific concentration for various time points (e.g., 1, 4, 24 hours).
-
After incubation, wash the cells twice with cold PBS to remove unbound conjugate.
-
Harvest the cells using Trypsin-EDTA and resuspend in PBS.
-
Analyze the cells using a flow cytometer, measuring the mean fluorescence intensity.
-
Untreated cells should be used as a negative control to set the background fluorescence.
Visualizations
Bioconjugation Strategy with this compound
A Head-to-Head Comparison of Bioconjugation Crosslinkers: ScO-PEG8-COOH and Alternatives
For researchers, scientists, and drug development professionals, the selection of a chemical crosslinker is a critical decision that profoundly influences the efficacy, stability, and manufacturability of bioconjugates. This guide provides an in-depth, objective comparison of ScO-PEG8-COOH, a representative of modern click chemistry linkers, against traditional and widely used crosslinkers. The comparison is supported by experimental data and detailed protocols to aid in the selection of the optimal tool for your specific research and development needs.
This compound is a heterobifunctional crosslinker featuring a bicyclononyne (BCN) moiety and a carboxylic acid. The "ScO" designation refers to the strained cyclooctyne group, which is central to its function in bioorthogonal chemistry. This linker participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a powerful "click chemistry" reaction. The PEG8 (polyethylene glycol) spacer enhances solubility and reduces steric hindrance, while the terminal carboxylic acid allows for conjugation to amine-containing molecules after activation, typically to an N-hydroxysuccinimide (NHS) ester.
This guide will compare the performance of this compound (and BCN-based linkers as a proxy) with two major classes of crosslinkers: amine-reactive NHS esters (e.g., in SMCC) and thiol-reactive maleimides (e.g., in SMCC).
Performance Comparison: A Data-Driven Perspective
The choice of crosslinker impacts several key characteristics of the final bioconjugate. This section provides a quantitative comparison of this compound (BCN-PEG) with NHS-ester and maleimide-based linkers across critical performance parameters.
Table 1: Reaction Efficiency and Kinetics
| Feature | This compound (BCN-PEG) via SPAAC | NHS Ester (e.g., SMCC) | Maleimide (e.g., SMCC) |
| Target Functional Group | Azide | Primary Amine (e.g., Lysine) | Thiol (e.g., Cysteine) |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (Click Chemistry) | Nucleophilic Acyl Substitution | Michael Addition |
| Reaction pH | Typically 4.0 - 8.5 | Typically 7.2 - 8.5 | Typically 6.5 - 7.5 |
| Reaction Speed | Fast (Second-order rate constants ~0.1-1 M⁻¹s⁻¹) | Fast (minutes to hours) | Very Fast (seconds to minutes) |
| Specificity | High (Bioorthogonal) | Moderate (Multiple lysines can react) | High (Specific to free thiols) |
| Typical Yield | High | Variable, depends on conditions and protein | High |
Table 2: Stability of the Resulting Conjugate
| Linkage Type | Formed From | Stability in Plasma | Key Considerations |
| Triazole | This compound (BCN) + Azide | Very High | The resulting triazole ring is exceptionally stable under physiological conditions. |
| Amide Bond | NHS Ester + Amine | Very High | Amide bonds are generally very stable. |
| Thioether Bond | Maleimide + Thiol | Moderate to Low | Susceptible to retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like albumin.[1][2][3] N-aryl maleimides show improved stability over N-alkyl maleimides.[4] |
Table 3: Impact on Hydrophobicity
| Crosslinker Feature | Impact on Hydrophobicity of Final Conjugate | Rationale |
| PEG Spacer (e.g., in this compound) | Decreases Hydrophobicity | The polyethylene glycol chain is hydrophilic and can "shield" the hydrophobicity of the payload, improving solubility and reducing aggregation.[5] |
| Aromatic Structures (e.g., in SMCC) | Increases Hydrophobicity | The cyclohexyl and phenyl groups in SMCC are hydrophobic and contribute to the overall hydrophobicity of the conjugate. |
Impact on Biological Activity and Efficacy
The choice of crosslinker can significantly affect the biological performance of a bioconjugate, such as an antibody-drug conjugate (ADC).
-
This compound (BCN-PEG): The high stability of the triazole linkage ensures that the payload remains attached to the antibody until it reaches the target cell, minimizing off-target toxicity. The hydrophilic PEG spacer can improve the pharmacokinetic profile of the ADC, leading to a longer circulation half-life and potentially better tumor accumulation. However, very long PEG chains might hinder the interaction with the target cell or the release of the payload, which could decrease in vitro potency.
-
NHS Esters: While forming a stable amide bond, the lack of site-specificity can lead to a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) and conjugation sites. This heterogeneity can affect the overall efficacy and consistency of the ADC.
-
Maleimides (in SMCC): The instability of the maleimide-thiol linkage in plasma can lead to premature release of the cytotoxic payload, causing systemic toxicity and reducing the therapeutic window. This has driven the development of more stable maleimide derivatives and alternative conjugation strategies.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate comparison of crosslinker performance.
Protocol 1: Determination of Bioconjugation Efficiency by HPLC
This protocol allows for the quantification of the extent of conjugation by separating the conjugated product from the unreacted starting materials.
Materials:
-
Biomolecule (e.g., antibody, protein)
-
Crosslinker (e.g., activated this compound, SMCC)
-
Payload molecule
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Quenching Reagent (e.g., Tris buffer for NHS esters)
-
HPLC system with a suitable column (e.g., Size-Exclusion (SEC) or Reverse-Phase (RP) C4 column)
-
Mobile Phases (e.g., for RP-HPLC: A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile)
Procedure:
-
Reaction Setup: Dissolve the biomolecule in the reaction buffer to a known concentration (e.g., 1-5 mg/mL). Add the crosslinker and payload at a specific molar ratio.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a defined period (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding a quenching reagent if necessary.
-
HPLC Analysis:
-
Inject a defined amount of the reaction mixture onto the HPLC column.
-
Run a suitable gradient to separate the conjugated product, unreacted biomolecule, and other components.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 280 nm for proteins).
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the unreacted biomolecule and the conjugated product.
-
Calculate the conjugation efficiency as: (Area of Conjugate Peak / (Area of Conjugate Peak + Area of Unreacted Biomolecule Peak)) * 100%.
-
Protocol 2: Assessment of Conjugate Stability in Human Plasma by LC-MS
This protocol evaluates the stability of the linker-payload bond in a biologically relevant matrix.
Materials:
-
Purified bioconjugate
-
Human plasma
-
Incubator at 37°C
-
Acetonitrile with an internal standard for protein precipitation
-
LC-MS/MS system
Procedure:
-
Incubation: Dilute the bioconjugate into human plasma to a final concentration (e.g., 100 µg/mL). Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma-conjugate mixture.
-
Sample Preparation:
-
Precipitate the plasma proteins by adding cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to pellet the proteins.
-
Collect the supernatant containing the released payload.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto the LC-MS/MS system.
-
Use a specific and sensitive method to quantify the concentration of the released payload.
-
-
Data Analysis:
-
Plot the concentration of the released payload over time to determine the stability of the conjugate. The amount of intact conjugate can also be measured by immunocapture followed by LC-MS.
-
Protocol 3: Measurement of Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
This protocol assesses the relative hydrophobicity of different bioconjugates.
Materials:
-
Purified bioconjugates
-
HIC column (e.g., Butyl or Phenyl)
-
HIC Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
HIC Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC system
Procedure:
-
Column Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Injection: Inject the bioconjugate sample onto the column.
-
Gradient Elution: Elute the bound protein using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
Detection: Monitor the elution at 280 nm.
-
Data Analysis:
-
Determine the retention time of the main peak for each bioconjugate.
-
A longer retention time indicates a more hydrophobic molecule.
-
Visualizing the Context: Signaling Pathways and Mechanisms
Understanding the biological context in which these crosslinkers are used is crucial. The following diagrams, created using the DOT language for Graphviz, illustrate two key applications.
Targeted Therapy with Antibody-Drug Conjugates
ADCs are designed to deliver a potent cytotoxic payload to cancer cells that overexpress a specific antigen, such as the Epidermal Growth Factor Receptor (EGFR).
References
Comparative Pharmacokinetic Profile of Antibody-Drug Conjugates Featuring ScO-PEG8-COOH Linkers
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. Its design dictates the stability, pharmacokinetics (PK), and ultimately, the efficacy and safety of the ADC. This guide provides a comparative analysis of the pharmacokinetic profile of ADCs containing a strained cyclooctyne (ScO) linker with an eight-unit polyethylene glycol (PEG8) spacer and a terminal carboxylic acid (COOH) for payload attachment, against other common linker technologies.
The ScO-PEG8-COOH linker represents a modern approach to ADC construction, leveraging bioorthogonal click chemistry for site-specific conjugation. This method offers the potential for generating homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which can lead to more predictable pharmacokinetic behavior. The integrated PEG8 spacer is designed to enhance hydrophilicity, which can improve solubility, reduce aggregation, and prolong circulation time.[1]
Comparative Analysis of Pharmacokinetic Parameters
The pharmacokinetic performance of an ADC is a key factor in its clinical success. A longer half-life and lower clearance can lead to greater drug exposure at the tumor site. The following tables summarize key pharmacokinetic parameters from preclinical studies for ADCs with different linker technologies. While specific data for an this compound linker is not extensively published, we can infer its likely performance based on data from ADCs utilizing PEG8 spacers and those employing click chemistry for conjugation.
| Linker Type | Antibody | Payload | Key Pharmacokinetic Parameters (Species) | Reference |
| PEG8-based Linker | Varies | Varies | Clearance: Decreased with increasing PEG length, with PEG8 showing significant reduction in clearance compared to shorter or no PEG spacers. | [2] |
| MC-vc-PAB (Cleavable) | Brentuximab (anti-CD30) | MMAE | Clearance: 13–15 mL/day/kg Half-life (t½): 4.6 days (Rat) | [3] |
| MCC (Non-Cleavable) | Trastuzumab (anti-HER2) | DM1 | Clearance: 19.8 mL/day/kg Half-life (t½): 8–15 days (Rat) | [3] |
Table 1: Comparison of Preclinical Pharmacokinetic Parameters of ADCs with Different Linker Technologies. This table highlights the influence of the linker on the clearance and half-life of ADCs. PEGylation, as seen with the PEG8-based linkers, generally leads to reduced clearance. The data for the widely used cleavable (MC-vc-PAB) and non-cleavable (MCC) linkers from Adcetris® and Kadcyla® respectively, provide a benchmark for comparison.
The Role of Linker Composition in Pharmacokinetics
The structure of the linker has a profound impact on the in vivo behavior of an ADC.
-
PEGylation and Pharmacokinetics : The inclusion of a PEG spacer, such as PEG8, is a well-established strategy to improve the pharmacokinetic properties of ADCs. The hydrophilic nature of PEG creates a hydration shell around the payload, which can mask its hydrophobicity, reduce non-specific interactions with other proteins, and decrease clearance.[2] Studies have shown that increasing the PEG linker length generally leads to decreased systemic clearance and increased exposure, with a PEG8 linker often being sufficient to achieve a pharmacokinetic profile approaching that of the parent antibody.
-
Click Chemistry for Homogeneous Conjugation : The "ScO" component of the linker refers to a strained cyclooctyne, a functional group used in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry. This bioorthogonal reaction allows for the precise, site-specific attachment of the drug-linker to the antibody. This results in a homogeneous ADC population with a uniform DAR, which is in contrast to traditional stochastic conjugation methods that produce heterogeneous mixtures. Homogeneous ADCs are expected to have more predictable and consistent pharmacokinetic profiles.
-
Cleavable vs. Non-cleavable Linkers : The mechanism of payload release also influences the ADC's PK profile. Cleavable linkers, like the valine-citrulline (vc) peptide in MC-vc-PAB, are designed to release the payload in the tumor microenvironment or within the cancer cell. Non-cleavable linkers, such as the thioether linkage in MCC, release the payload after lysosomal degradation of the entire ADC. Generally, ADCs with non-cleavable linkers may exhibit greater stability in circulation.
Experimental Methodologies
Accurate assessment of an ADC's pharmacokinetic profile is crucial for its development. The following are detailed protocols for key in vivo experiments and bioanalytical methods.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for evaluating the pharmacokinetics of an ADC in a murine model.
1. Animal Model and Acclimatization:
-
Species: Female BALB/c or immunodeficient (e.g., NOD-scid) mice, 6-8 weeks old.
-
Acclimatization: House the animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
2. ADC Administration:
-
Dose Formulation: Reconstitute the lyophilized ADC in sterile water for injection and dilute to the final desired concentration with sterile phosphate-buffered saline (PBS).
-
Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 1-10 mg/kg) via the tail vein.
3. Blood Sample Collection:
-
Time Points: Collect blood samples at multiple time points post-dose (e.g., 5 minutes, 1, 4, 8, 24, 48, 72, 168, and 336 hours).
-
Procedure: Collect approximately 50-100 µL of blood from the saphenous vein or via cardiac puncture for terminal time points.
-
Anticoagulant: Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Storage: Store the plasma samples at -80°C until bioanalysis.
4. Pharmacokinetic Analysis:
-
Data Analysis: Use non-compartmental analysis (NCA) with software such as WinNonlin to calculate key pharmacokinetic parameters including:
-
Clearance (CL)
-
Volume of distribution at steady state (Vss)
-
Terminal half-life (t½)
-
Area under the plasma concentration-time curve (AUC)
-
Bioanalytical Methods for ADC Quantification
Two primary analytes are typically measured to characterize the pharmacokinetics and in vivo stability of an ADC: the total antibody (conjugated and unconjugated) and the antibody-conjugated drug.
1. Total Antibody Quantification by ELISA
This method measures the concentration of all antibody species, regardless of whether they are conjugated to the payload.
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for the ADC's monoclonal antibody (e.g., an anti-human IgG antibody for a humanized mAb) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBST).
-
Sample Incubation: Add diluted plasma samples and a standard curve of the unconjugated antibody to the wells and incubate.
-
Detection: Add a horseradish peroxidase (HRP)-conjugated detection antibody that also binds to the ADC's antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.
-
Quantification: Determine the total antibody concentration in the samples by interpolating from the standard curve.
2. Antibody-Conjugated Drug Quantification by LC-MS/MS
This method specifically measures the concentration of the antibody that is still conjugated to the cytotoxic payload, providing insight into the linker's in vivo stability.
-
Immunoaffinity Capture: Isolate the ADC from the plasma matrix using magnetic beads coated with a capture antibody (e.g., anti-human IgG).
-
Enzymatic or Chemical Cleavage: For cleavable linkers, use an appropriate enzyme (e.g., papain for a valine-citrulline linker) or chemical reagent to release the payload from the captured ADC. For non-cleavable linkers, the entire ADC can be digested to yield a drug-conjugated peptide.
-
Sample Preparation: Perform protein precipitation or solid-phase extraction to remove the antibody and other proteins.
-
LC-MS/MS Analysis: Quantify the released payload or drug-conjugated peptide using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantification: Determine the concentration of the antibody-conjugated drug by comparing the signal to a standard curve prepared with the payload or a synthetic drug-conjugated peptide.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in ADC research, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for ADC Pharmacokinetic Analysis.
Caption: General Mechanism of Action for an ADC.
Conclusion
The pharmacokinetic profile of an ADC is a complex interplay between its antibody, payload, and, critically, its linker. The this compound linker design incorporates key features aimed at optimizing this profile. The use of a PEG8 spacer is expected to reduce clearance and prolong the half-life of the ADC, thereby increasing tumor exposure. Furthermore, the utilization of a strained cyclooctyne for click chemistry enables the production of homogeneous ADCs, which should lead to more consistent and predictable in vivo behavior. By comparing the expected properties of ADCs with this compound linkers to established linker technologies, researchers can make more informed decisions in the design and development of next-generation antibody-drug conjugates with improved therapeutic windows. The detailed experimental protocols provided herein offer a foundation for the robust preclinical evaluation of these novel ADC constructs.
References
- 1. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sco-peg8-cooh: A Step-by-Step Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step procedure for the safe disposal of Sco-peg8-cooh, ensuring the well-being of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to have access to safety equipment.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves. Always inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contact.[2]
-
Eye Protection: Use safety goggles or glasses.
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
Emergency First Aid Measures:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Flush eyes with large amounts of water for at least 15 minutes, ensuring to lift the eyelids. If irritation continues, seek medical advice.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the safe disposal of both solid this compound and solutions containing the compound.
Step 1: Waste Identification and Segregation
-
Solid Waste: Unused or expired solid this compound should be treated as chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, properly labeled waste container. Do not mix with other incompatible waste streams.
-
Contaminated Materials: Any materials, such as pipette tips, tubes, or paper towels, that have come into contact with this compound should be considered contaminated and disposed of accordingly.
Step 2: Waste Collection and Storage
-
Solid Waste:
-
Carefully sweep up any solid material, avoiding dust formation.
-
Place the swept material into a suitable, clearly labeled, and sealed container for disposal.
-
-
Liquid Waste:
-
Collect all aqueous solutions containing this compound in a designated, leak-proof, and shatter-resistant waste container.
-
The container must be clearly labeled with the contents, including the name "this compound" and any other solvents or reagents present.
-
-
Storage: Store the sealed waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Step 3: Consultation and Adherence to Local Regulations
-
Consult Safety Officer: Always consult your institution's Environmental Health and Safety (EHS) officer or laboratory manager to understand the specific disposal policies and procedures.
-
Follow Local Guidelines: The disposal of chemical waste is governed by local, state, and federal regulations. It is the responsibility of the researcher to ensure that all disposal methods are in full compliance with these regulations.
Step 4: Arrange for Professional Waste Disposal
-
Licensed Disposal Company: The disposal of chemical waste must be handled by a licensed and certified waste disposal company. Your institution's EHS department will have established procedures for the pickup and disposal of chemical waste.
-
Documentation: Ensure that all necessary paperwork and documentation for the waste disposal are completed accurately and retained for your records.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 591.7 g/mol | SiChem GmbH |
| Purity | > 95% | SiChem GmbH |
| Storage Conditions | Dry, Cool and Dark | NBS-231012 |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Sco-peg8-cooh
Disclaimer: No specific Safety Data Sheet (SDS) for Sco-peg8-cooh was located. The following information is synthesized from SDSs for structurally similar PEGylated compounds with carboxyl functional groups and should be used as a general guideline. It is imperative to consult with your institution's safety office and follow all applicable local, state, and federal regulations.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize risk and ensure safe operational and disposal practices.
Personal Protective Equipment (PPE) and Safety Measures
While PEGylated compounds are generally considered to be of low hazard, adherence to standard laboratory safety protocols is essential. The following table summarizes the recommended personal protective equipment and safety measures when handling this compound and similar PEGylated reagents.
| Category | Recommendation | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from potential splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact with the compound. |
| Skin and Body | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not generally required under normal use with adequate ventilation. Use a NIOSH-approved respirator if dust or aerosols are generated. | Minimizes inhalation exposure, especially for powdered forms. |
| Hygiene | Wash hands thoroughly after handling. | Prevents accidental ingestion and contamination of personal items. |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) before opening the package.
-
Verify that the product name and specifications on the container match the order.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect from moisture and direct sunlight.
-
Refer to the manufacturer's instructions for specific storage temperature recommendations.
Preparation and Use:
-
Ensure a clean and organized workspace.
-
Handle the compound in a well-ventilated area, such as a chemical fume hood, especially when handling powdered forms or creating solutions.
-
Avoid generating dust or aerosols.
-
Use appropriate, calibrated equipment for weighing and measuring.
-
When preparing solutions, slowly add the compound to the solvent to avoid splashing.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for handling this compound, from receiving the compound to its final use in an experiment.
Caption: Workflow from receiving to experimental use of this compound.
Disposal Plan
The proper disposal of chemical waste is crucial for environmental protection and regulatory compliance. Polyethylene glycol and its derivatives are generally considered non-hazardous and biodegradable[1]. However, it is essential to follow institutional and local guidelines for chemical waste disposal.
Waste Categories and Disposal Procedures:
| Waste Category | Disposal Procedure |
| Unused/Expired this compound | Dispose of as chemical waste through your institution's hazardous waste management program. Do not discard in regular trash or down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled waste container. Dispose of as chemical waste. |
| Contaminated PPE (e.g., gloves) | Remove and dispose of in the appropriate laboratory waste stream. |
| Empty Containers | Rinse thoroughly with an appropriate solvent. Deface the label and dispose of according to your institution's guidelines for empty chemical containers. |
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures immediately:
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and institutional safety office.
-
Contain: If it is safe to do so, contain the spill using appropriate absorbent materials.
-
Clean-up: Wear appropriate PPE and clean the spill area according to your institution's protocols.
-
Dispose: Collect all contaminated materials in a sealed container and dispose of as hazardous waste.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
